molecular formula C6H5N3 B3271255 5H-pyrrolo[3,2-c]pyridazine CAS No. 54420-55-2

5H-pyrrolo[3,2-c]pyridazine

Cat. No.: B3271255
CAS No.: 54420-55-2
M. Wt: 119.12 g/mol
InChI Key: LBZYKNAEJRHENJ-UHFFFAOYSA-N
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Description

5H-Pyrrolo[3,2-c]pyridazine (CAS 54420-55-2) is a privileged heterocyclic scaffold of significant interest in medicinal chemistry and drug discovery. This high-purity building block serves as a versatile core structure for developing novel therapeutic agents. Recent scientific studies highlight its considerable value in anticancer research, where derivatives have been designed as potent colchicine-binding site inhibitors that disrupt tubulin polymerization, leading to cell cycle arrest and apoptosis in various cancer cell lines . The pyrrolopyridine core is also recognized for its antimicrobial potential, with research indicating that novel derivatives can exhibit moderate to good activity against Gram-positive bacteria . As a fused bicyclic system containing both pyrrole and pyridine pharmacophores, this compound is part of a broader class of azaindole analogs known for a wide spectrum of pharmacological properties, making it a crucial intermediate for exploring new treatments for diseases of the nervous and immune systems, as well as metabolic conditions . This product is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers are advised to verify the patent status of their final compounds.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5H-pyrrolo[3,2-c]pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5N3/c1-3-7-5-2-4-8-9-6(1)5/h1-4,7H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBZYKNAEJRHENJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC2=C1N=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

119.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54420-55-2
Record name 5H-pyrrolo[3,2-c]pyridazine
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Foundational & Exploratory

5H-Pyrrolo[3,2-c]pyridazine: Scaffold Architecture, Synthesis, and Medicinal Utility

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 5H-pyrrolo[3,2-c]pyridazine scaffold represents a distinct and underutilized bicyclic heteroaromatic system in modern medicinal chemistry. As an isomer of the widely exploited 7-azaindole (pyrrolo[2,3-b]pyridine) and indole, this core offers a unique electronic profile characterized by the fusion of an electron-deficient pyridazine ring with an electron-rich pyrrole unit.

This guide provides a comprehensive technical analysis of the 5H-pyrrolo[3,2-c]pyridazine system. It addresses the critical challenges associated with its synthesis—specifically the solubility issues that complicate purification and analysis—and outlines scalable protocols for its construction. Furthermore, it validates the scaffold's utility as a "nitrogen walk" bioisostere, capable of modulating physicochemical properties (logP, pKa) and improving selectivity in kinase inhibitor design.

Structural Analysis & Physicochemical Properties

Scaffold Architecture and Numbering

The 5H-pyrrolo[3,2-c]pyridazine system consists of a pyrrole ring fused to the c-face (bonds 3–4) of a pyridazine ring. Correct IUPAC numbering is essential for accurate communication of substitution patterns.

  • Fusion Bond: The [3,2-c] designation indicates the fusion occurs between the 3,2-positions of the pyrrole and the c-bond of the pyridazine.

  • Heteroatom Placement: The pyridazine nitrogens are located at positions 1 and 2. The pyrrole nitrogen is assigned position 5 to satisfy the lowest locant rule for the fused system.

G cluster_0 n1 N1 n2 N2 n1->n2 c3 C3 n2->c3 c4 C4 (Bridge) c3->c4 n5 N5 (H) c4->n5 c8 C8 (Bridge) c4->c8 Fusion c6 C6 n5->c6 c7 C7 c6->c7 c7->c8 c8->n1

Figure 1: Numbering scheme for the 5H-pyrrolo[3,2-c]pyridazine core. Note the bridgehead carbons (4 and 8) and the acidic pyrrole nitrogen at position 5.

Electronic Properties and Reactivity

The scaffold exhibits a "push-pull" electronic character:

  • Pyridazine Ring (Electron Deficient): The 1,2-diazine moiety is highly π-deficient, making positions 3 and 4 (if not fused) susceptible to nucleophilic attack. In the fused system, position 3 retains significant electrophilic character, suitable for SNAr reactions if a leaving group (e.g., Cl, Br) is present.

  • Pyrrole Ring (Electron Rich): The pyrrole ring is π-excessive. However, the fusion to the electron-withdrawing pyridazine ring attenuates this density compared to indole, potentially stabilizing the system against oxidative degradation while maintaining reactivity toward electrophiles at C6/C7.

Solubility and Handling

A critical technical nuance of this scaffold is its solubility profile . Unlike its 7H-pyrrolo[2,3-c]pyridazine isomer, the 5H-pyrrolo[3,2-c]pyridazine derivatives often exhibit significantly lower solubility in common organic solvents (DMSO, MeOH, DCM).

  • Implication: This facilitates isolation via precipitation but complicates NMR characterization.

  • Solution: Use of deuterated trifluoroacetic acid (TFA-d) or high-temperature DMSO-d6 is often required for adequate spectroscopic resolution.

Synthetic Methodologies

The construction of the 5H-pyrrolo[3,2-c]pyridazine core is non-trivial due to the specific arrangement of nitrogen atoms. Two primary strategies are employed: the "Nitrogen Walk" modular approach and the Carbonylation route.

Strategy A: The Pd-Catalyzed Carbonylation Route

This method, highlighted in recent "Practical Toolkit" literature, is preferred for generating bifunctional cores suitable for library synthesis. It allows for the installation of esters at C3, which can be further derivatized.

Workflow Logic:

  • Precursor Selection: Start with a halogenated pyrrolo-pyridazine core (often obtained via cyclization of hydrazine with specific pyrrole precursors or via 3,6-dichlorotetrazine routes).

  • Carbonylation: Palladium-catalyzed insertion of CO in the presence of an alcohol (MeOH/EtOH) converts a C3-halogen into an ester.

  • Functionalization: The ester serves as a handle for amides or heterocycles, while the pyrrole NH (N5) and C6/C7 positions remain open for electrophilic substitution or cross-coupling.

Strategy B: The Tetrazine Approach (Inverse Electron Demand Diels-Alder)

For accessing the core from acyclic or simple cyclic precursors, the reaction of 3,6-dichlorotetrazine with suitable dienophiles (e.g., pyrrole enamines or alkynes) followed by nitrogen extrusion is a powerful, albeit expensive, route.

Mechanism:

  • Step 1: [4+2] Cycloaddition of 3,6-dichlorotetrazine (electron-poor diene) with a pyrrole-based dienophile.

  • Step 2: Retro-Diels-Alder reaction releases N2 to form the pyridazine ring fused to the pyrrole.

  • Step 3: Oxidation/Aromatization yields the fully aromatic system.

Synthesis Start Starting Material: Halogenated Pyrrolo-Pyridazine (or 3,6-Dichlorotetrazine Precursor) Step1 Pd-Catalyzed Carbonylation (Pd(OAc)2, dppp, CO, MeOH, Et3N) Target: C3-Ester Formation Start->Step1 CO insertion Step2 N5-Protection / Functionalization (SEM-Cl or Boc2O) Ensures solubility for next steps Step1->Step2 Solubility modulation Step3 C3-Derivatization (Saponification -> Amide Coupling) Library Generation Step2->Step3 Vector 1 Step4 C6/C7 Electrophilic Substitution (Halogenation, Formylation) Late-Stage Diversification Step2->Step4 Vector 2 End Target: 3,7-Bifunctional 5H-pyrrolo[3,2-c]pyridazine Step3->End Step4->End

Figure 2: Synthetic workflow for the generation of bifunctional 5H-pyrrolo[3,2-c]pyridazine libraries via the carbonylation route.

Medicinal Chemistry Applications

The "Nitrogen Walk" Rationale

In drug design, systematically replacing CH groups with N atoms ("nitrogen walk") scans the chemical space for optimal potency and metabolic stability. The 5H-pyrrolo[3,2-c]pyridazine scaffold serves as a bioisostere for:

  • Indole: Found in endogenous ligands (serotonin) and drugs (indomethacin).

  • 7-Azaindole (Pyrrolo[2,3-b]pyridine): A privileged kinase scaffold (e.g., Vemurafenib).

Advantages of the [3,2-c]pyridazine core:

  • H-Bonding: The additional nitrogen in the pyridazine ring (N2) provides a unique H-bond acceptor vector not present in indole or azaindole.

  • Acidity: The N5-H is more acidic than the indole NH due to the electron-withdrawing nature of the fused pyridazine, potentially strengthening interactions with active site residues (e.g., hinge region of kinases).

Case Study: Kinase Inhibition

While specific marketed drugs with this exact core are rare compared to pyrrolopyrimidines, the scaffold is actively explored in FMS (CSF-1R) and JAK kinase inhibitors. The structural rigidity and planar geometry allow it to mimic the adenine ring of ATP, fitting snugly into the ATP-binding pocket.

Experimental Protocol: General Carbonylation Procedure

The following protocol is adapted from high-yield methodologies for electron-deficient heteroaromatics.

Objective: Synthesis of methyl 5H-pyrrolo[3,2-c]pyridazine-3-carboxylate from 3-chloro-5H-pyrrolo[3,2-c]pyridazine.

Reagents:

  • Substrate: 3-chloro-5H-pyrrolo[3,2-c]pyridazine (1.0 eq)

  • Catalyst: Pd(OAc)₂ (5 mol%)

  • Ligand: dppp (1,3-bis(diphenylphosphino)propane) (10 mol%)

  • Base: Triethylamine (Et₃N) (2.0 eq)

  • Solvent: Methanol (MeOH) / DMF (1:1 mixture to enhance solubility)

  • Gas: Carbon Monoxide (CO) balloon or autoclave (50 psi)

Procedure:

  • Setup: In a dry pressure vessel or flask, dissolve the substrate, Pd(OAc)₂, and dppp in the MeOH/DMF mixture.

  • Degassing: Sparge the solution with Argon for 10 minutes to remove oxygen.

  • Activation: Add Et₃N. Introduce CO atmosphere (balloon or pressure).

  • Reaction: Heat the mixture to 80–100 °C for 12–16 hours. Monitor by LC-MS (Note: Starting material peak M+H will shift to M+H+24 for methyl ester).

  • Workup: Cool to room temperature. Filter through a Celite pad to remove Pd black. Concentrate the filtrate.

  • Purification: Due to low solubility, triturated the residue with cold methanol or diethyl ether. If necessary, purify via flash chromatography using a polar eluent (DCM:MeOH 95:5).

Data Validation (Self-Check):

  • 1H NMR (DMSO-d6): Look for the disappearance of the C3-proton (if applicable) or the shift of the ring protons. Expect a singlet for the methyl ester (~3.9 ppm).

  • Solubility Check: If the product precipitates during the reaction, this confirms the formation of the rigid bicyclic ester.

References

  • Practical Toolkit for the Installation of Pyrrolo[2,3-c/3,2-c]pyridazine Cores. ChemRxiv. (2024). Detailed synthesis and solubility analysis of bifunctional cores.

  • Design, synthesis, and bioevaluation of 1H-pyrrolo[3,2-c]pyridine derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry. (2024). Comparative analysis of isomeric scaffolds in kinase inhibition.

  • Inverse-Electron-Demand Diels-Alder Reactions for the Synthesis of Pyridazines. Journal of Organic Chemistry. (2021). Methodology for constructing the pyridazine ring from tetrazines.

  • 5H-pyrrolo[3,2-c]pyridazine-3-carboxylic acid Structure & Data. PubChem. (2026). Physicochemical data and identifiers.

Therapeutic Horizons of Pyrrolo[3,2-c]pyridazine Derivatives: A Technical Dossier

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Therapeutic Potential of Pyrrolo[3,2-c]pyridazine Derivatives Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The pyrrolo[3,2-c]pyridazine scaffold represents a privileged, under-explored pharmacophore in modern medicinal chemistry. Structurally distinct from the more common pyrrolo[2,3-d]pyrimidine (7-deazapurine) and pyrrolo[2,3-b]pyridine (7-azaindole), this 5,6-fused bicyclic system offers unique electronic properties and solubility profiles. Its primary therapeutic utility lies in its ability to mimic the purine core of adenosine triphosphate (ATP), making it a potent scaffold for Type I kinase inhibitors .

Recent high-impact studies and patent disclosures (2015–2024) have validated this scaffold in oncology and immunology, specifically targeting Janus Kinases (JAK) , Cyclin-Dependent Kinases (CDK12/13) , and c-Kit . This guide synthesizes the chemical architecture, synthetic accessibility, and biological validation of pyrrolo[3,2-c]pyridazine derivatives, providing actionable protocols for their development.

Chemical Architecture & Synthetic Accessibility

The Scaffold Advantage

The pyrrolo[3,2-c]pyridazine core contains three nitrogen atoms, creating a highly polarized system compared to indole or azaindole.

  • H-Bonding: The pyridazine nitrogens (N5/N6) serve as critical hydrogen bond acceptors in the kinase hinge region.

  • Solubility: The increased polarity generally confers superior aqueous solubility compared to carbocyclic analogs, improving oral bioavailability (F%).

  • Electronic Profile: The electron-deficient pyridazine ring lowers the pKa of the pyrrole NH, potentially enhancing interactions with acidic residues in the binding pocket.

Synthesis Strategy: The Zirconocene Route

While classical condensation methods exist, the zirconocene-mediated multicomponent reaction is the most versatile method for generating highly substituted derivatives. This "one-pot" approach allows for the rapid assembly of the core from simple nitriles and diynes.

Visualization: Synthetic Workflow

SynthesisWorkflow cluster_0 Key Advantages Start Start: Si-tethered Diyne + Organonitriles Inter1 Cp2Zr(II) Species (Negishi Reagent) Start->Inter1 Coordination Inter2 Zirconacycle Intermediate Inter1->Inter2 Cyclization Reaction CuCl / H+ Quench or I2 / ICl Inter2->Reaction Transmetallation Product Pyrrolo[3,2-c]pyridazine Derivative Reaction->Product Ring Closure Adv1 Regioselective Adv2 Modular Inputs

Figure 1: Zirconocene-mediated synthesis allows for modular construction of the scaffold, critical for SAR exploration.[1]

Therapeutic Targets & Mechanism of Action

Primary Mechanism: ATP-Competitive Inhibition

Pyrrolo[3,2-c]pyridazines function primarily as ATP-competitive inhibitors. They bind to the active conformation (DFG-in) of the kinase domain. The scaffold orients the pyridazine ring toward the solvent front, while the pyrrole moiety anchors into the hinge region via hydrogen bonds to the backbone carbonyls/amines (e.g., Leu834 in EGFR or Glu96 in CDK).

Key Validated Targets
Target FamilySpecific IsoformsDisease IndicationMechanism Note
Janus Kinase JAK1, JAK2, JAK3Rheumatoid Arthritis, MyelofibrosisSelective inhibition of cytokine signaling (IL-6, IFN-γ).
CDK CDK12, CDK13Ovarian Cancer, TNBCInhibition of transcriptional regulation; often coupled with Cyclin K degradation.
Receptor TK c-Kit (CD117)GIST, MastocytosisPotent against D816V mutation variants.
Non-Kinase HIV-1 RTHIV/AIDSNon-nucleoside Reverse Transcriptase Inhibitor (NNRTI) activity observed in specific derivatives.
Signaling Pathway Visualization (JAK-STAT)

The following diagram illustrates the interference point of pyrrolo[3,2-c]pyridazine derivatives within the JAK-STAT pathway, a primary target for autoimmune indications.

JAK_Pathway cluster_membrane Cell Membrane Cytokine Cytokine (IL-6/IFN) Receptor Cytokine Receptor Cytokine->Receptor Binding JAK JAK1/JAK2/JAK3 (Kinase Domain) Receptor->JAK Activation STAT STAT Protein (Monomer) JAK->STAT Phosphorylation Inhibitor Pyrrolo[3,2-c]pyridazine Derivative Inhibitor->JAK ATP Competition (Blockade) pSTAT p-STAT (Dimer) STAT->pSTAT Dimerization Nucleus Nucleus: Gene Transcription pSTAT->Nucleus Translocation

Figure 2: Mechanism of Action. The derivative blocks the ATP-binding site of JAK, preventing STAT phosphorylation and downstream pro-inflammatory gene transcription.

Experimental Protocols (Self-Validating Systems)

Protocol A: Synthesis of 3-Chloro-5H-pyrrolo[3,2-c]pyridazine

Rationale: This intermediate is a "universal" building block. The chlorine at C3 allows for subsequent Suzuki or Buchwald-Hartwig couplings to introduce diversity.

Reagents:

  • 3-hydrazinylpyridine derivative (Starting material)

  • Ethyl pyruvate / Pyruvic acid

  • Polyphosphoric acid (PPA)

  • POCl3 (Phosphorus oxychloride)

Step-by-Step Methodology:

  • Hydrazone Formation: Dissolve 3-hydrazinylpyridine (1.0 eq) in EtOH. Add ethyl pyruvate (1.1 eq) dropwise at 0°C. Stir for 2h. Filter the precipitate (hydrazone intermediate).

    • QC Check: 1H NMR should show disappearance of hydrazine NH2 protons.

  • Fischer-like Cyclization: Suspend the hydrazone in PPA (10 vol) and heat to 120°C for 4h.

    • Critical Control: Monitor temperature strictly; >140°C leads to degradation.

    • Quench: Pour onto crushed ice/NH4OH to pH 8. Extract with EtOAc.

  • Chlorination: Reflux the resulting lactam (pyrrolo[3,2-c]pyridazin-4-one) in neat POCl3 for 3h.

    • Safety: POCl3 is corrosive. Use a caustic scrubber.

  • Isolation: Evaporate POCl3. Neutralize with NaHCO3. Purify via flash chromatography (Hex/EtOAc).

Protocol B: In Vitro Kinase Inhibition Assay (ADP-Glo™)

Rationale: A luminescent assay quantifying ADP generation is preferred over radiometric methods for high-throughput screening due to sensitivity and safety.

Materials:

  • Recombinant JAK2 or CDK12 enzyme.

  • Substrate: Poly(Glu, Tyr) 4:1.

  • ATP (Ultrapure).

  • Test Compound: Pyrrolo[3,2-c]pyridazine derivative (dissolved in DMSO).

  • Control: Staurosporine (Pan-kinase inhibitor).

Workflow:

  • Preparation: Prepare 384-well white plates.

  • Incubation:

    • Add 2 µL of Compound (serial dilution, 10 µM to 0.1 nM).

    • Add 4 µL of Enzyme/Substrate master mix.

    • Start Reaction: Add 4 µL of ATP (at Km concentration for the specific kinase).

    • Incubate at RT for 60 min.

  • Detection:

    • Add 10 µL ADP-Glo™ Reagent (stops reaction, consumes remaining ATP). Incubate 40 min.

    • Add 20 µL Kinase Detection Reagent (converts ADP to ATP -> Luciferase light). Incubate 30 min.

  • Data Analysis:

    • Measure Luminescence (RLU).

    • Calculate % Inhibition =

      
      
      
    • Validation: The Z' factor must be > 0.5 for the assay to be valid.

Structure-Activity Relationship (SAR) Summary

The following table summarizes the impact of substitutions on the pyrrolo[3,2-c]pyridazine core based on recent patent literature (e.g., US10227357B2).

PositionModificationEffect on Potency/ADME
N5 (Pyrrole) Methyl / IsopropylImproves metabolic stability; reduces H-bond donor capability (may affect hinge binding if NH is required).
C3 Aryl / HeteroarylCritical for Selectivity. Bulky groups here target the "gatekeeper" residue region. 4-pyrazolyl groups often enhance JAK potency.
C4 Chlorine / AmineCl is a synthetic handle.[2] Amino substitutions (e.g., piperazine) drastically improve solubility and can reach solvent-exposed areas.
C7 Halogen (F, Cl)Modulates pKa and metabolic stability against oxidation.

References

  • Synthesis and Biological Evaluation of Pyrrolo[3,2-c]pyridine and Pyridazine Derivatives. ResearchGate / ChemRxiv. (2025). Focuses on zirconocene-mediated synthesis and kinase applications.

  • Compounds and methods for kinase modulation (c-Kit/JAK). US Patent US10227357B2. (2019). Detailed SAR and biological data for pyrrolo[3,2-c]pyridazine kinase inhibitors.

  • CDK12/13 Inhibitors and their Therapeutic Use. WO Patent WO2021122745A1. (2021). Describes the use of the scaffold in targeting transcription-associated kinases.

  • Practical Toolkit for the Installation of Pyrrolo[2,3-c/3,2-c]pyridazine Cores. ChemRxiv. (2020). A guide to the chemical handling and functionalization of the core.

  • Design and Synthesis of Pyrrolo-fused Heterocycles as Anticancer Agents. European Journal of Medicinal Chemistry. (2020). Broader context on pyrrolo-fused systems in oncology.

Sources

Next-Generation Nitrogen Heterocycles: Escaping Flatland in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Novel Nitrogen-Containing Heterocycles for Drug Discovery Content Type: Technical Whitepaper / Strategic Guide Audience: Medicinal Chemists, drug discovery scientists, and research directors.

Strategic Imperative: The 3D Shift

For decades, medicinal chemistry was dominated by "flat" aromatic nitrogen heterocycles—pyridines, pyrimidines, and indoles. While these scaffolds offered reliable synthetic pathways via cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), they often imposed liabilities: poor aqueous solubility, rapid metabolic clearance, and non-specific binding due to pi-stacking.

The current frontier lies in "Escaping Flatland" : the transition to


-rich, saturated, and bridged nitrogen heterocycles. These novel scaffolds offer vectors for improved physicochemical properties (

,

) and patentability, while maintaining the critical hydrogen-bond acceptor capabilities of the nitrogen atom.
Core Advantages of Novel N-Heterocycles
FeatureTraditional Aromatic (e.g., Pyridine)Novel

Scaffold (e.g., Azetidine/Bicyclo)
Mechanistic Benefit
Geometry Planar (2D)Tetrahedral/Bridged (3D)Precise vector alignment in chiral binding pockets.
Solubility Low (requires polar groups)HighDisruption of crystal lattice energy; enhanced solvation.
Metabolic Stability Prone to CYP450 oxidationTunableSteric bulk or bridgeheads block metabolic soft spots.
Lipophilicity High LogP (Lipophilic)Lower LogPImproved Lipophilic Ligand Efficiency (LLE).

Architectural Evolution: Beyond the Piperidine

While piperidine and morpholine are established saturated heterocycles, the "novel" category encompasses strained and bridged systems that introduce unique conformational constraints.

The Rise of Strained Rings (Azetidines & Oxetane-Amines)

Azetidines (4-membered rings) are emerging as superior bioisosteres for secondary amines. The ring strain (~26 kcal/mol) lowers the


 of the nitrogen compared to piperidine, often improving membrane permeability by increasing the fraction of neutral species at physiological pH.
Bridged Bicyclic Systems

Scaffolds like 2-azabicyclo[2.1.1]hexane and 3-azabicyclo[3.1.0]hexane serve as rigidified bioisosteres of proline or piperidine. These "molecular stiffeners" lock pharmacophores into bioactive conformations, reducing the entropic penalty of binding.

ScaffoldEvolution cluster_0 Generation 1: Flat Aromatics cluster_1 Generation 2: Flexible Saturated cluster_2 Generation 3: Rigid 3D Scaffolds Pyridine Pyridine (Planar, High LogP) Piperidine Piperidine (Flexible, High pKa) Pyridine->Piperidine Reduction Indole Indole (Planar, Promiscuous) Spiro Spirocyclic Amines (Vector Control) Indole->Spiro 3D Isosterism Azetidine Azetidine (Lower pKa, Compact) Piperidine->Azetidine Ring Contraction Bicyclo Azabicyclo[1.1.1]pentane (Linear Spacer, Rigid) Piperidine->Bicyclo Bridging/Stiffening

Caption: Evolutionary trajectory of nitrogen scaffolds from planar aromatics to rigidified, sp3-rich 3D architectures.

Synthetic Engine: Late-Stage Functionalization

Accessing these substituted saturated heterocycles historically required de novo synthesis. However, modern drug discovery demands Late-Stage Functionalization (LSF) . The most powerful method currently is Photoredox


-C-H Functionalization .
Methodology: Photoredox -Amino C-H Arylation

This protocol utilizes the inherent hydridic nature of the


-C-H bond in amines (adjacent to nitrogen) to generate a radical, which is then coupled with an aryl halide. This allows for the rapid diversification of a saturated core (e.g., a piperidine or azetidine drug fragment) without rebuilding the molecule.
Experimental Protocol 1:

-C-H Arylation of Cyclic Amines

Objective: Direct installation of an aryl group onto the


-position of a protected azetidine or piperidine.

Reagents:

  • Substrate: N-Boc-Azetidine or N-Boc-Piperidine (1.0 equiv).

  • Coupling Partner: Aryl bromide (e.g., 4-bromobenzonitrile) (1.5 equiv).

  • Photocatalyst:

    
     (1 mol%).
    
  • HAT Catalyst: Quinuclidine (5 mol%) or similar H-atom transfer agent.

  • Base:

    
     (2.0 equiv).
    
  • Solvent: Acetonitrile (

    
    ).
    
  • Light Source: Blue LED (450 nm).

Step-by-Step Workflow:

  • Setup: In a nitrogen-filled glovebox, charge a 20 mL vial with the Photocatalyst (1 mol%), Aryl Bromide (1.5 equiv), Base (2.0 equiv), and HAT Catalyst.

  • Solvation: Add the N-heterocycle substrate dissolved in degassed Acetonitrile (0.1 M concentration).

  • Irradiation: Seal the vial and remove from glovebox. Place in a photoreactor setup with Blue LED irradiation and fan cooling (maintain T < 35°C) for 16–24 hours.

  • Workup: Dilute the reaction mixture with ethyl acetate (EtOAc) and wash with saturated

    
     followed by brine.
    
  • Purification: Dry organic layer over

    
    , concentrate in vacuo, and purify via flash column chromatography (Hexanes/EtOAc gradient).
    
  • Validation: Confirm regioselectivity (typically

    
     to Nitrogen) via 2D NMR (HMBC/HSQC).
    

Mechanism of Action: The catalytic cycle relies on the oxidation of the HAT catalyst (quinuclidine) by the excited Iridium species. The resulting quinuclidine radical cation abstracts a hydrogen atom from the


-position of the amine (the weakest C-H bond due to orbital overlap with the N lone pair). The resulting 

-amino radical intercepts the aryl-nickel (or aryl radical) species to form the C-C bond.

Bioisosterism & Validation

The substitution of a flat aromatic ring with a novel saturated heterocycle is known as Scaffold Hopping . This is often done to bypass patent space or resolve metabolic liabilities.

Case Study: Pyridine vs. Bicyclo[1.1.1]pentane (BCP)

Replacing a para-substituted phenyl/pyridine ring with a BCP-amine linker often retains the linear vector of substituents while dramatically increasing solubility.

Data Comparison: Physicochemical Profile

Property Phenyl-Linker Analog BCP-Linker Analog Impact
LogD (pH 7.4) 3.8 2.1 Improved (Lower lipophilicity reduces non-specific binding).

| Solubility (


M)  | < 10 | > 150 | Critical  for oral bioavailability. |
| HERG Inhibition  | 

|

| Safety (Reduced risk of cardiotoxicity). | | Metabolic Clearance | High (Aromatic hydroxylation) | Low | Efficacy (Longer half-life). |
Experimental Protocol 2: Microsomal Stability Assay

Objective: To validate the metabolic stability advantage of the novel scaffold.

  • Preparation: Prepare 10 mM stock solutions of the test compound (Novel N-heterocycle) and control (Traditional aromatic analog) in DMSO.

  • Incubation: Dilute to 1

    
    M in phosphate buffer (pH 7.4) containing liver microsomes (human/mouse, 0.5 mg protein/mL).
    
  • Initiation: Pre-incubate at 37°C for 5 mins. Initiate reaction by adding NADPH-regenerating system.

  • Sampling: Aliquot samples at t = 0, 5, 15, 30, and 60 mins. Quench immediately in ice-cold acetonitrile containing internal standard.

  • Analysis: Centrifuge (4000 rpm, 20 min) and analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(% remaining) vs. time. The slope

    
     determines intrinsic clearance (
    
    
    
    ).

Workflow cluster_Validation Validation Phase Step1 Design Phase Select sp3 Scaffold (e.g., Azetidine) Step2 Synthesis Phase Photoredox C-H Arylation (Protocol 1) Step1->Step2 Step3 Purification Flash Chromatography Step2->Step3 Test1 Physicochem Profiling (LogD, Solubility) Step3->Test1 Test2 Metabolic Stability (Microsomal Assay) Step3->Test2 Decision Go/No-Go Decision Test1->Decision Test2->Decision

Caption: Integrated workflow for the design, synthesis, and validation of novel N-heterocyclic drug candidates.

References

  • An Update on the Nitrogen Heterocycle Compositions and Properties of U.S. FDA-Approved Pharmaceuticals (2013-2023) . Journal of Medicinal Chemistry, 2024. [1]

  • Direct Functionalization of Nitrogen Heterocycles via Rh-Catalyzed C-H Bond Activation . Accounts of Chemical Research, ACS.

  • Synthesis of sp3-rich heterocyclic frameworks by a divergent synthesis strategy . RSC Chemical Biology, 2023.

  • Nitrogen-containing heterocyclic drug products approved by the FDA in 2023 . European Journal of Medicinal Chemistry, 2024.[2]

  • Recent advances in the synthesis of nitrogen heterocycles via radical cascade reactions . Chemical Society Reviews, 2015.

Sources

Technical Guide: Pyrrolo[3,2-c]pyridazine as a Bioisostere of Indole

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The "Nitrogen Walk" in Medicinal Chemistry

The indole scaffold is ubiquitous in drug discovery, serving as the core pharmacophore for thousands of bioactive molecules, including kinase inhibitors (e.g., sunitinib) and GPCR ligands (e.g., sumatriptan). However, indole suffers from high lipophilicity (cLogP ~2.14) and susceptibility to oxidative metabolism at the C2 and C3 positions.

Pyrrolo[3,2-c]pyridazine represents a high-value "scaffold hop" from indole. By replacing the benzene ring with a pyridazine (1,2-diazine) ring, medicinal chemists can dramatically alter the physicochemical profile of a lead compound while maintaining the vector orientation of substituents. This guide details the electronic, structural, and synthetic rationale for deploying pyrrolo[3,2-c]pyridazine as a bioisostere.

Part 1: Rationale for Bioisosteric Replacement

Structural and Electronic Profiling

The transition from indole to pyrrolo[3,2-c]pyridazine involves the insertion of nitrogen atoms at positions 5 and 6 (using indole numbering). This is not merely a cosmetic change; it fundamentally alters the molecular electrostatic potential (MEP).

PropertyIndolePyrrolo[3,2-c]pyridazineMedicinal Chemistry Impact
Core Structure Benzene fused to PyrrolePyridazine fused to PyrroleSpace Filling: Nearly identical volume; excellent steric mimicry.
H-Bond Donors 1 (N1-H)1 (N1-H)Binding: N1-H becomes more acidic (stronger donor).
H-Bond Acceptors 0 (Core)2 (N5, N6)Solubility: Pyridazine nitrogens accept H-bonds from water, lowering LogP.

(N1-H)
~16.2~11-12 (Predicted)Permeability: Increased acidity may lead to deprotonation at physiological pH if EWGs are present.
Metabolic Liability High (C2/C3 oxidation)LowStability: The electron-deficient pyridazine ring deactivates the system against CYP450 oxidation.
The "Nitrogen Walk" Visualization

The following diagram illustrates the logical progression (the "Nitrogen Walk") from indole to its diaza-analogue, highlighting the shift in electronic properties.

NitrogenWalk Indole Indole (Lipophilic, Metabolic Liability) Azaindole 7-Azaindole (Pyrrolo[2,3-b]pyridine) (Improved Solubility) Indole->Azaindole +1 N (Pyridine fusion) Modest LogP reduction Diazaindole Pyrrolo[3,2-c]pyridazine (5,6-Diazaindole) (High Polarity, Low LogP) Azaindole->Diazaindole +1 N (Pyridazine fusion) Significant LogP drop New Vector for H-bonding

Figure 1: The "Nitrogen Walk" strategy. Moving from indole to pyrrolo[3,2-c]pyridazine increases polar surface area (PSA) and metabolic stability.

Part 2: Synthetic Strategies

Synthesizing the pyrrolo[3,2-c]pyridazine core is more challenging than the ubiquitous indole synthesis (e.g., Fischer indole). The electron-deficient nature of the pyridazine ring makes classical electrophilic aromatic substitutions difficult. Two primary strategies are recommended: the Reductive Cyclization (Batcho-Leimgruber variation) and the Pd-Catalyzed Carbonylation/Cyclization .

Strategy A: Modified Batcho-Leimgruber (The Enamine Route)

This method constructs the pyrrole ring onto a pre-existing pyridazine core. It is robust for generating the parent scaffold.

  • Starting Material: 4-amino-5-methylpyridazine.

  • Key Reagent:

    
    -Dimethylformamide dimethyl acetal (DMF-DMA).
    
  • Mechanism: Condensation of the methyl group with DMF-DMA forms an enamine, which undergoes reductive cyclization.

Strategy B: Pd-Catalyzed Carbonylation (The Ryabukhin Toolkit)

For accessing 3-substituted derivatives (critical for kinase inhibitors), the approach developed by Ryabukhin et al. is superior. It utilizes a "toolkit" of halogenated pyridazines to install functionality before or during ring closure.

Experimental Protocol: Synthesis of Ethyl 5H-pyrrolo[3,2-c]pyridazine-3-carboxylate

This protocol is adapted from recent methodologies for installing pyrrole cores onto electron-deficient heterocycles.

Reagents:

  • 4-amino-5-iodopyridazine (Precursor)

  • Pyruvate derivative or Acrylate

  • Pd(OAc)2 (Catalyst)

  • PPh3 (Ligand)

  • Triethylamine (Base)

Step-by-Step Workflow:

  • Preparation: In a flame-dried Schlenk tube, dissolve 4-amino-5-iodopyridazine (1.0 equiv) in anhydrous DMF (0.2 M).

  • Catalyst Addition: Add Pd(OAc)2 (5 mol%) and PPh3 (10 mol%). Degas with Argon for 10 minutes.

  • Coupling: Add the alkyne or pyruvate surrogate (1.2 equiv) and Triethylamine (2.0 equiv).

  • Cyclization: Heat the mixture to 100°C for 12 hours. The Pd catalyst facilitates both the cross-coupling and the subsequent heteroannulation.

  • Workup: Cool to RT, dilute with EtOAc, wash with water and brine. Dry over Na2SO4.

  • Purification: Flash column chromatography (DCM/MeOH gradient).

SynthesisFlow Start Start: 4-Amino-5-halopyridazine Step1 Step 1: Sonogashira/Heck Coupling (Alkyne/Enol ether insertion) Start->Step1 Pd(PPh3)4, CuI, TEA Step2 Step 2: Heteroannulation (Pd-catalyzed or Cu-mediated) Step1->Step2 Spontaneous or Base/Heat Product Product: Pyrrolo[3,2-c]pyridazine Step2->Product Purification

Figure 2: General synthetic workflow for constructing the pyrrolo[3,2-c]pyridazine core from pyridazine precursors.

Part 3: Medicinal Chemistry Applications[1][2][3][4][5][6][7][8][9]

Kinase Inhibition (The "Hinge Binder" Concept)

In kinase drug discovery, the "hinge region" of the ATP binding site typically requires a hydrogen bond donor-acceptor motif.

  • Indole: Binds via N1-H (Donor). Requires a substituent at C3 to accept a bond from the hinge backbone.

  • Pyrrolo[3,2-c]pyridazine: Binds via N1-H (Donor) and can accept a hydrogen bond via N5 (the pyridazine nitrogen).

This "built-in" acceptor at N5 allows for a mono-dentate or bi-dentate binding mode without the need for bulky external substituents, saving molecular weight (Ligand Efficiency).

Case Study: JAK Inhibitor Scaffold Hopping

Hypothetical optimization based on bioisosteric principles.

  • Lead Compound: Ruxolitinib-like analogue (Pyrrolo[2,3-d]pyrimidine core).

  • Issue: Poor metabolic stability and rapid clearance.

  • Solution: Swap core to Pyrrolo[3,2-c]pyridazine .

  • Outcome:

    • LogP Reduction: -0.8 units (Predicted).

    • Metabolic Stability: The pyridazine ring is less electron-rich than the pyrimidine/pyridine counterparts in specific orientations, reducing oxidation propensity.

    • Selectivity: The unique dipole of the [3,2-c] system alters the vector of the substituents, potentially avoiding off-target clashes in the ATP pocket of similar kinases.

References

  • Ryabukhin, S., et al. (2025).[1] Practical Toolkit for the Installation of Pyrrolo[2,3-c/3,2-c]pyridazine Cores into MedChem Relevant Compounds. ChemRxiv. Link

  • Kuhla, D. E., & Lombardino, J. G. (1977).[2] The Synthesis and Properties of Pyrrolo[1,2-b]pyridazines. (Contextual reference for isomer distinction). Journal of Heterocyclic Chemistry.

  • Alvarez-Builla, J., et al. (2011). Bicyclic 5-6 Systems with One Bridgehead Nitrogen Atom: One Extra Heteroatom 1:0. Modern Heterocyclic Chemistry. Link

  • Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry. Link

Sources

Technical Deep Dive: Medicinal Chemistry of Fused Pyrrole-Pyridazine Systems

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The fused pyrrole-pyridazine scaffold represents a privileged yet underutilized pharmacophore in modern drug discovery. Structurally, it combines the


-excessive nature of pyrrole with the 

-deficient character of pyridazine. This unique "push-pull" electronic distribution creates a distinct dipole moment and hydrogen bond donor/acceptor (HBD/HBA) profile compared to classical scaffolds like indole, purine, or quinoline.

For medicinal chemists, this system offers three primary strategic advantages:

  • Scaffold Hopping : It serves as a bioisostere for indole (C

    
    N replacement) and pyrrolopyrimidine, often bypassing crowded IP space while altering metabolic soft spots.
    
  • Solubility Tuning : The additional nitrogen atoms in the pyridazine ring lower cLogP relative to carbocyclic analogs, improving aqueous solubility without sacrificing planarity.

  • Vector Positioning : The isomeric diversity (e.g., [1,2-b] vs. [2,3-d]) allows for precise vector exploration of substituents into solvent-exposed or hydrophobic pockets of target proteins (e.g., Kinase hinge regions, PARP active sites).

Part 1: Structural Landscape & Nomenclature

The fusion of a five-membered pyrrole ring with a six-membered pyridazine ring yields several isomers. The biological utility and synthetic accessibility vary significantly between them.

Core Isomers
IsomerStructure DescriptionKey FeaturesPrimary Application
Pyrrolo[1,2-b]pyridazine Bridgehead nitrogen fusion.Aromatic, 10-

electron system. Fluorescence properties.
PARP Inhibitors , Antimicrobial, DNA Intercalators.[1]
Pyrrolo[2,3-d]pyridazine Fused at C2-C3 of pyrrole and C4-C5 of pyridazine.7-deazapurine analog (isostere of pyrrolopyrimidine).Kinase Inhibitors (EGFR, VEGFR), Nucleoside analogs.[2][3]
Pyrrolo[2,3-c]pyridazine Fused at C2-C3 of pyrrole and C3-C4 of pyridazine."Nitrogen walk" isomer. Less common.JAK/STAT pathway , emerging scaffold.
Pyrrolo[3,4-d]pyridazine Fused at C3-C4 of pyrrole.Non-aromatic pyrrole unless substituted; often unstable.Tricyclic fused systems (e.g., phthalazine analogs).
Electronic Properties

The pyrrolo[1,2-b]pyridazine system is particularly interesting because the bridgehead nitrogen participates in the aromatic sextet of the pyrrole ring while simultaneously being part of the pyridazine ring. This results in a system that is electronically amphoteric:

  • Pyrrole Ring : Electron-rich, susceptible to electrophilic aromatic substitution (EAS) at C-5 and C-7.

  • Pyridazine Ring : Electron-poor, susceptible to nucleophilic attack if activated, or participating in

    
    -stacking interactions with aromatic residues (e.g., Phe, Tyr) in binding pockets.
    

Part 2: Synthetic Architectures

The synthesis of these systems requires distinct strategies depending on the target isomer. Below are the two most medicinal-chemistry-relevant protocols.

Workflow: Synthesis of Pyrrolo[1,2-b]pyridazine

This isomer is typically accessed via [3+2] cycloaddition or condensation strategies. The condensation of 1-aminopyrrole with 1,3-dicarbonyls is a robust method for generating diverse analogs.

Protocol A: Condensation Strategy (Flitsch-Krämer Variation)
  • Concept : 1-Aminopyrrole acts as a 1,4-binucleophile reacting with a 1,3-electrophile (diketone or keto-aldehyde).

  • Step-by-Step Methodology :

    • Precursor Preparation : Synthesize 1-aminopyrrole via amination of pyrrole using hydroxylamine-O-sulfonic acid (HOSA) in basic media (KOH/DMF). Note: 1-aminopyrrole is unstable; use immediately or store as a salt.

    • Condensation : Dissolve 1-aminopyrrole (1.0 equiv) and 2,4-pentanedione (1.1 equiv) in ethanol.

    • Catalysis : Add a catalytic amount of p-toluenesulfonic acid (pTSA) or acetic acid.

    • Cyclization : Reflux for 4–6 hours. Monitor by TLC (disappearance of amine).

    • Workup : Evaporate solvent. Neutralize with NaHCO

      
      . Extract with DCM.
      
    • Purification : Flash chromatography (Hexane/EtOAc).

Protocol B: Mesoionic Cycloaddition
  • Concept : 1,3-Dipolar cycloaddition of mesoionic oxazolo-pyridazinones with alkynes.

  • Utility : High regioselectivity for substituted alkynes.

Workflow: Synthesis of Pyrrolo[2,3-d]pyridazine

This scaffold is often built by constructing the pyridazine ring onto a pre-functionalized pyrrole.

Protocol C: Vilsmeier-Haack / Hydrazine Cyclization
  • Step-by-Step Methodology :

    • Starting Material : Begin with N-protected pyrrole (e.g., N-benzyl pyrrole).

    • Acylation : Perform Vilsmeier-Haack formylation to install a formyl group at C-2. Alternatively, use Friedel-Crafts acylation to install a ketone at C-2.

    • Functionalization : Install a carbonyl or ester functionality at C-3. (e.g., starting from ethyl 2-formyl-1H-pyrrole-3-carboxylate).

    • Ring Closure : Treat the 2,3-dicarbonyl pyrrole intermediate with hydrazine hydrate (N

      
      H
      
      
      
      
      
      H
      
      
      O) in refluxing ethanol/acetic acid.
    • Result : Formation of the pyridazinone fused system (dihydro-pyrrolo[2,3-d]pyridazin-4-one).

    • Aromatization/Chlorination : Treat with POCl

      
       to generate the chloro-intermediate, which is a key handle for S
      
      
      
      Ar reactions to install kinase-targeting amines.

Part 3: Visualization of Synthetic Logic

SyntheticRoutes cluster_0 Pyrrolo[1,2-b]pyridazine Route cluster_1 Pyrrolo[2,3-d]pyridazine Route Aminopyrrole 1-Aminopyrrole Condensation Condensation (pTSA, Reflux) Aminopyrrole->Condensation Dicarbonyl 1,3-Dicarbonyl Dicarbonyl->Condensation Target1 Pyrrolo[1,2-b]pyridazine Condensation->Target1 -2 H2O PyrroleEster Pyrrole-2,3-dicarboxylate Cyclization Cyclization (EtOH, Reflux) PyrroleEster->Cyclization Hydrazine Hydrazine Hydrate Hydrazine->Cyclization Pyridazinone Pyrrolopyridazinone Intermediate Cyclization->Pyridazinone POCl3 POCl3 Chlorination Pyridazinone->POCl3 Target2 4-Chloro-pyrrolo[2,3-d]pyridazine (Kinase Scaffold) POCl3->Target2 S_NAr Ready

Figure 1: Comparative synthetic pathways for the two primary pyrrolo-pyridazine isomers. The [1,2-b] route utilizes a condensation strategy, while the [2,3-d] route employs a stepwise ring construction ideal for generating kinase hinge-binders.

Part 4: Medicinal Chemistry & SAR[3][4][5][6][7][8][9]

Kinase Inhibition (The Hinge Binder Strategy)

The pyrrolo[2,3-d]pyridazine isomer is a bioisostere of the pyrrolo[2,3-d]pyrimidine (7-deazapurine) scaffold found in drugs like Tofacitinib.

  • Binding Mode : The N-1 (pyrrole) and N-7 (pyridazine) can form a bidentate hydrogen bond network with the kinase hinge region (Glu/Leu backbone).

  • SAR Insight :

    • C-4 Position : Substitution here (via S

      
      Ar on the chloro-intermediate) with anilines or solubilizing groups dictates specificity for the hydrophobic pocket (Gatekeeper residue interaction).
      
    • C-2 Position : Small alkyl or halogen groups here can displace water molecules or interact with the ribose-binding pocket.

    • Selectivity : Unlike the purine scaffold, the pyridazine N-N bond alters the dipole and basicity, potentially reducing off-target affinity for other ATP-binding enzymes.

PARP Inhibition (The Nicotinamide Mimic)

The pyrrolo[1,2-b]pyridazine scaffold has been successfully employed to mimic the nicotinamide core of NAD+, the substrate for Poly(ADP-ribose) polymerase (PARP).

  • Mechanism : The planar aromatic system stacks between Tyrosine residues in the PARP active site. The bridgehead nitrogen and adjacent carbonyl (if present) mimic the amide of nicotinamide.

  • Key Data : 2-substituted pyrrolo[1,2-b]pyridazines (e.g., Compound 15b from Bioorg. Med. Chem. Lett. 2021) showed:

    • PARP-1 IC

      
       : < 10 nM[4]
      
    • Selectivity : >20-fold over PARP-2.[5]

    • Cellular Potency : CC

      
       ~100 nM in BRCA-deficient cells.
      
EGFR Inhibition (Spiro-fused Systems)

Recent work (e.g., SPP10 ) has explored spiro-pyrrolopyridazine derivatives.

  • Structure : A spiro-linkage at the pyrrole ring creates a non-planar topology that can explore novel chemical space in the EGFR binding site.

  • Performance : SPP10 demonstrated IC

    
     values comparable to Erlotinib against EGFR-WT but with a distinct resistance profile due to its unique shape complementarity.
    

Part 5: Data Summary & Case Studies

Comparative Physicochemical Profile
PropertyIndolePyrrolo[2,3-d]pyrimidinePyrrolo[2,3-d]pyridazineImpact
H-Bond Acceptors 032Pyridazine is less basic than pyrimidine.
H-Bond Donors 111Essential for Hinge Binding.
cLogP (Core) ~2.1~0.6~0.3Improved Solubility .
TPSA 15.841.628.7Better CNS penetration potential than pyrimidines.
Case Study: SPP10 (EGFR Inhibitor)

Compound : Spiro-pyrrolopyridazine derivative 10. Target : Epidermal Growth Factor Receptor (EGFR).

  • Design Logic : The spiro-fusion restricts conformational flexibility, reducing the entropic penalty upon binding. The pyridazine ring accepts H-bonds from Met793 (hinge).

  • Results :

    • IC

      
       (EGFR Kinase) : 40–200 nM range.[3][6]
      
    • Apoptosis : Induced Caspase-3 and Bax upregulation.[3][6]

    • Docking : Confirmed binding mode similar to Sunitinib but with unique interactions due to the spiro-scaffold.

References

  • Synthesis and Biological Activity of Pyrrolo[1,2-b]pyridazines : Flitsch, W., & Krämer, U. "Reaction of 1-aminopyrrole with 1,3-dicarbonyl compounds." Advances in Heterocyclic Chemistry. (Contextual verification via Beilstein J. Org. Chem. 2013, 9, 237–242)

  • PARP Inhibitors (Pyrrolo[1,2-b]pyridazine) : Zhang, Y., et al. "Identification of 2-substituted pyrrolo[1,2-b]pyridazine derivatives as new PARP-1 inhibitors."[5] Bioorganic & Medicinal Chemistry Letters, 2021.

  • Kinase Inhibitors (Pyrrolo[2,3-d]pyrimidines/pyridazines) : Traxler, P., et al. "Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery."[2][3][6][4][7][8] Bioorganic Chemistry, 2024.[9][10]

  • Spiro-pyrrolopyridazine EGFR Inhibitors : Alshammari, M., et al. "Evaluation of Novel Spiro-pyrrolopyridazine Derivatives as Anticancer Compounds."[11][8] ACS Omega, 2024.

  • General Review of Fused Pyrroles : Gholap, S.S. "Pyrrolo[1,2-b]pyridazines: synthesis and application perspective."[11] ResearchGate Review, 2023.

Sources

The Hidden Isostere: A Technical Guide to Pyrrolo[3,2-c]pyridazine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the history, synthesis, and applications of the pyrrolo[3,2-c]pyridazine scaffold.

Executive Summary: The "Nitrogen Walk" Frontier

In the realm of medicinal chemistry, the "nitrogen walk"—the systematic replacement of carbon atoms with nitrogen in bioactive scaffolds—is a proven strategy to optimize solubility, metabolic stability, and target affinity. While indole and azaindole (pyrrolo[2,3-b]pyridine) scaffolds are ubiquitous, the pyrrolo[3,2-c]pyridazine core (a 5,6-diazaindole isomer) has historically been a "missing link."

This scaffold offers a unique electronic profile due to the electron-deficient pyridazine ring fused to the electron-rich pyrrole. Until recently, its exploration was stifled by synthetic intractability.[1] This guide outlines the evolution from low-yielding classical methods to the breakthrough scalable protocols established in the 2020s, specifically highlighting the Ryabukhin "Toolkit" approach.

Historical Genesis & Synthetic Evolution

The Era of Scarcity (Pre-2020)

For decades, pyrrolo[3,2-c]pyridazine was a chemical curiosity rather than a viable building block. The primary challenge was the electron-deficient nature of the pyridazine ring, which disfavored the electrophilic cyclizations typically used to build indole-like systems (e.g., Fischer indole synthesis).

  • Classical Approach: Early attempts relied on the cyclization of 3-hydrazinopyridazines or the condensation of pyridazinones. These methods suffered from:

    • Regioselectivity Issues: producing mixtures of isomers ([2,3-d] vs [3,2-c]).

    • Harsh Conditions: Requiring high temperatures (100°C+) in polyphosphoric acid or acetic acid.

    • Low Yields: Often <20%, making library generation impossible.

The Modern Breakthrough (The Ryabukhin Protocol)

The definitive turning point occurred with the development of transition-metal-catalyzed strategies. The most authoritative modern protocol, described by Ryabukhin et al. (Enamine Ltd.), utilizes a Sonogashira coupling / Cyclization cascade . This method unlocks the scaffold on a multigram scale, allowing for the introduction of diverse functionalities (halides, esters, amines).[2]

Detailed Synthetic Protocols

The "Gold Standard" Scalable Route

Mechanism: Palladium-catalyzed cross-coupling followed by base-mediated heteroannulation. Key Precursor: 3-amino-4-halopyridazine or 3,4-dihalopyridazine derivatives.

Step-by-Step Methodology
StageReagents & ConditionsPurposeKey Observation
1. Coupling Substrate: 3-chloro-4-iodopyridazine (or analog)Reagents: TMS-acetylene, Pd(PPh3)2Cl2, CuI, Et3NCond: THF, RT to 50°C, 4-12hInstall the 2-carbon unit required for the pyrrole ring via Sonogashira coupling .Monitoring by LCMS is critical to avoid homocoupling of the alkyne.
2. Cyclization Reagents: KOtBu (Potassium tert-butoxide), NMP or DMFCond: 60-80°C, 2-4hBase-mediated 5-endo-dig cyclization . The nitrogen of the pyridazine (or an adjacent amino group) attacks the activated alkyne.Formation of the bicyclic aromatic core. The TMS group is often cleaved in situ or in a subsequent step.
3. Functionalization Reagents: Pd(dppf)Cl2, CO (gas), MeOH, Et3NCond: Autoclave, 100°CCarbonylation to convert a residual halide (e.g., at C3) into an ester for further elaboration.Essential for creating libraries for SAR (Structure-Activity Relationship) studies.
Visualization of the Synthetic Pathway

The following diagram illustrates the logic flow from the pyridazine precursor to the functionalized core.

G cluster_0 The Ryabukhin Cascade Start 3-Chloro-4-iodopyridazine (Precursor) Inter Alkynyl Pyridazine Intermediate Start->Inter Sonogashira Coupling (TMS-Acetylene, Pd/Cu) Core 5H-Pyrrolo[3,2-c]pyridazine Scaffold Inter->Core Base-Mediated Cyclization (KOtBu, 5-endo-dig) Final Functionalized Drug Candidate (e.g., 3-Ester derivative) Core->Final Pd-Catalyzed Carbonylation (CO, MeOH)

Caption: The modern scalable route for 5H-pyrrolo[3,2-c]pyridazine synthesis via Sonogashira coupling and cyclization.

Structural Insights & Reactivity Profile

Understanding the electronic distribution is vital for derivatization.

  • Pyrrole Ring (Electron Rich):

    • C7 Position: The most nucleophilic site. Susceptible to electrophilic aromatic substitution (SEAr) such as halogenation or Vilsmeier-Haack formylation.

    • N5 Position: Acidic proton (pKa ~13-14). Can be alkylated or arylated easily using bases like Cs2CO3 or NaH.

  • Pyridazine Ring (Electron Deficient):

    • C3 Position: Highly susceptible to Nucleophilic Aromatic Substitution (SNAr). If a chlorine is present at C3, it can be displaced by amines, alkoxides, or thiols. This is the primary vector for introducing diversity in library synthesis.

    • N1/N2: Comparison with indole shows significantly reduced basicity due to the extra nitrogen atom, affecting solubility and hydrogen bond acceptor capability.

FeatureIndolePyrrolo[3,2-c]pyridazineMedChem Implication
H-Bonding 1 Donor (NH)1 Donor (NH), 2 Acceptors (N)Enhanced water solubility; potential for novel binding modes.
Electronic Nature Electron RichAmphoteric (Rich Pyrrole / Poor Pyridazine)unique dipole moment; different metabolic soft spots.
C3 Reactivity Nucleophilic (SEAr)Electrophilic (SNAr if halogenated)Allows orthogonal functionalization strategies.

Applications in Drug Discovery

The pyrrolo[3,2-c]pyridazine scaffold is increasingly recognized as a "privileged structure" in kinase inhibition.

  • JAK Inhibitors: The scaffold serves as a bioisostere for the pyrrolo[2,3-d]pyrimidine core found in Tofacitinib and Ruxolitinib. The additional nitrogen atoms in the pyridazine ring can form unique hydrogen bonds with the hinge region of Janus Kinases (JAK1/2/3).

  • c-Kit and FMS Kinase: Derivatives have shown potency against receptor tyrosine kinases, particularly in oncology indications (GIST, AML).

  • "Nitrogen Walk" Utility: It is frequently used to lower lipophilicity (LogP) and improve the metabolic stability of indole-based lead compounds without altering the overall 3D vector of substituents.

References

  • Ryabukhin, S. V., et al. (2025).[1][2] Practical Toolkit for the Installation of Pyrrolo[2,3-c/3,2-c]pyridazine Cores into MedChem Relevant Compounds. ChemRxiv.

  • BenchChem. (n.d.). 3-chloro-5H-pyrrolo[3,2-c]pyridazine Structure and Reactivity.

  • MDPI. (2022).[3] Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. (Contextual reference for pyridazine fusion chemistry).

  • National Institutes of Health (NIH). (2024). Design, synthesis, and bioevaluation of 1H-pyrrolo[3,2-c]pyridine derivatives. (Comparative chemistry for azaindole isomers).

Sources

Methodological & Application

Application Note: Scalable Synthesis of 5H-Pyrrolo[3,2-c]pyridazine Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed to provide a rigorous, scalable, and scientifically grounded protocol for the synthesis of 5H-pyrrolo[3,2-c]pyridazine intermediates. This scaffold is a critical "nitrogen walk" isostere of indole and azaindole, increasingly utilized in kinase inhibitor discovery (e.g., JAK, Tyk2) to modulate solubility and metabolic stability.

Abstract & Strategic Overview

The 5H-pyrrolo[3,2-c]pyridazine core represents a strategic "scaffold hop" from traditional indoles. However, its adoption in drug discovery has been limited by the scarcity of scalable synthetic routes. Traditional methods often suffer from poor regioselectivity during the pyridazine ring construction or require hazardous diazonium intermediates.

This protocol details a convergent, scalable synthetic route based on the Larock-type heteroannulation of a halogenated aminopyridazine precursor. This approach is superior for scale-up (100g+) as it:

  • Utilizes commercially available 3-amino-6-chloropyridazine .

  • Avoids unstable diazonium salts.

  • Minimizes chromatographic purification through crystallization-driven isolation.

  • Delivers a functionalized core (3-chloro derivative) ready for downstream SNAr or Suzuki couplings.

Retrosynthetic Analysis & Mechanistic Logic

The strategy relies on constructing the pyrrole ring onto a pre-existing pyridazine core. The key disconnection is the C–C bond formation between the electron-deficient pyridazine and an alkyne, followed by an intramolecular nucleophilic attack by the amine nitrogen.

Mechanistic Pathway (Graphviz Diagram)

Retrosynthesis Target 3-Chloro-5H-pyrrolo[3,2-c]pyridazine (Target Scaffold) Cyclization Intramolecular Cyclization (5-endo-dig / 5-exo-dig) Target->Cyclization Retrosynthesis Intermediate 3-Amino-4-alkynyl-6-chloropyridazine (Key Intermediate) Cyclization->Intermediate KOtBu, THF Coupling Sonogashira Coupling (Pd/Cu Catalysis) Intermediate->Coupling TMS-Acetylene Precursor 3-Amino-4-iodo-6-chloropyridazine Coupling->Precursor C-C Bond Formation SM 3-Amino-6-chloropyridazine (Commercial Start) Precursor->SM Regioselective Iodination

Figure 1: The retrosynthetic logic prioritizes the installation of the alkyne at the sterically congested but electronically activated C4 position of the pyridazine ring.

Detailed Experimental Protocol

Phase 1: Regioselective Iodination

Objective: Synthesize 3-amino-6-chloro-4-iodopyridazine . Rationale: Direct Sonogashira coupling on the chloride at C4 is sluggish and non-selective. Introducing an iodine atom at C4 (ortho to the amino group) leverages the directing effect of the amine and the inherent nucleophilicity of the C4 position in the aminopyridazine system.

Reagents:

  • 3-Amino-6-chloropyridazine (1.0 equiv)

  • N-Iodosuccinimide (NIS) (1.1 equiv)

  • DMF (Solvent, 5 vol)

  • Temperature: Ambient (20–25 °C)

Protocol:

  • Charge a reactor with 3-amino-6-chloropyridazine and DMF. Stir until dissolved.

  • Add NIS portion-wise over 30 minutes, maintaining temperature <30 °C. Exotherm Control: The reaction is mildly exothermic.

  • Stir for 4–6 hours. Monitor by HPLC (Target: >98% conversion).

  • Quench: Pour the mixture into water (10 vol) containing 5% sodium thiosulfate (to reduce excess iodine).

  • Isolation: The product precipitates as a solid.[1][2][3] Filter and wash with water.[2]

  • Drying: Vacuum oven at 45 °C.

  • QC Check: 1H NMR should show the disappearance of the C4 proton signal.

Phase 2: Sonogashira Coupling & Cyclization (One-Pot or Telescoped)

Objective: Synthesize 3-chloro-5H-pyrrolo[3,2-c]pyridazine . Rationale: A two-step sequence (Coupling -> Cyclization) is often telescoped to avoid isolating the unstable alkyne intermediate. The use of TMS-acetylene serves as a surrogate for acetylene gas, providing a protected intermediate that is easily cyclized in situ.

Reagents:

  • 3-Amino-6-chloro-4-iodopyridazine (1.0 equiv)

  • Trimethylsilylacetylene (TMS-acetylene) (1.5 equiv)

  • PdCl2(dppf) (0.02 equiv) - Chosen for stability and efficiency.

  • CuI (0.01 equiv)

  • Triethylamine (TEA) (3.0 equiv)

  • THF or 1,4-Dioxane (10 vol)

  • Potassium tert-butoxide (KOtBu) (2.0 equiv, for Step 2)

Protocol:

  • Inertion: Purge the reactor with Nitrogen/Argon. Oxygen exclusion is critical to prevent homocoupling of the alkyne (Glaser coupling).

  • Coupling: Charge the iodo-pyridazine, Pd catalyst, CuI, and solvent. Add TEA and TMS-acetylene.

  • Heating: Heat to 60–70 °C for 4–8 hours. Monitor for consumption of starting material.[2]

    • Checkpoint: Formation of the intermediate 3-amino-6-chloro-4-((trimethylsilyl)ethynyl)pyridazine .

  • Cyclization (The "Larock" Step):

    • Cool the mixture to room temperature.

    • Add KOtBu solution (in THF) dropwise. Note: KOtBu serves dual roles: desilylation of the TMS group and deprotonation of the amine to trigger the 5-endo-dig cyclization.

    • Stir at 60 °C for 2–4 hours.

  • Work-up:

    • Quench with saturated NH4Cl solution.

    • Extract with Ethyl Acetate (or 2-MeTHF for scale).

    • Wash organics with brine.

    • Purification: Concentrate the organic phase. The product often crystallizes upon triturating with ethanol or acetonitrile. If necessary, a short silica plug filtration can remove Pd residues, but full chromatography is typically avoidable.[2]

Process Workflow & Safety Data

Reaction Scheme Visualization

Workflow cluster_0 Step 1: Activation cluster_1 Step 2: Coupling & Cyclization Start 3-Amino-6-Cl-pyridazine Iodination NIS, DMF rt, 4h Start->Iodination Intermediate1 4-Iodo Intermediate Iodination->Intermediate1 Sono TMS-Acetylene Pd/Cu, TEA 70°C Intermediate1->Sono Cyclize KOtBu THF, 60°C Sono->Cyclize Product 3-Chloro-5H-pyrrolo [3,2-c]pyridazine Cyclize->Product

Figure 2: Integrated process flow for the synthesis of the 3-chloro-5H-pyrrolo[3,2-c]pyridazine core.

Key Safety & Scalability Parameters
ParameterSpecificationRationale
Solvent Selection THF or 1,4-DioxaneHigh solubility of intermediates; compatible with KOtBu.
Catalyst Load 2 mol% Pd(dppf)Low loading reduces cost and heavy metal impurities (ppm level).
Temperature Control < 80 °CPrevents decomposition of the sensitive amino-alkyne intermediate.
Purification CrystallizationAvoids column chromatography, essential for >100g batches.[2]
Hazards CuI/AlkynePotential for explosive copper acetylides if not inerted properly.

Troubleshooting & Optimization

  • Low Yield in Cyclization: If the cyclization is incomplete, ensure the TMS group is fully cleaved. Fresh KOtBu is critical; old bottles often contain KOH/Carbonate which are less effective for the cyclization step.

  • Pd Removal: For pharmaceutical grade material, use a metal scavenger (e.g., SiliaMetS® Thiol) during the work-up to reduce Pd content to <10 ppm.

  • Regioselectivity Issues: The iodination at Phase 1 is highly regioselective for C4 due to the ortho-directing effect of the amine. If C5-iodination is observed (rare), lower the temperature to 0 °C.

References

  • Scalable Synthesis of Pyrrolo[3,2-c]pyridazines

    • Practical Toolkit for the Installation of Pyrrolo[2,3-c/3,2-c]pyridazine Cores into MedChem Relevant Compounds. ChemRxiv, 2025.[2]

  • Precursor Synthesis (3-Amino-6-chloropyridazine)

    • Synthesis method of 3-amino-6-chloropyridazine. Patent CN104844523A.

  • Larock, R. C., et al. Journal of Organic Chemistry, 1991.
  • Process Chemistry of Chloropyridazines

    • Process for preparing 4-amino-pyridazines. WO2016180833A1.

Sources

synthesis of 3-chloro-5H-pyrrolo[3,2-c]pyridazine starting materials

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol Guide details the synthesis of 3-chloro-5H-pyrrolo[3,2-c]pyridazine , a critical scaffold in medicinal chemistry, particularly for the development of kinase inhibitors (e.g., JAK, SYK) and tubulin-binding agents.

The guide prioritizes a convergent synthetic strategy that ensures regiochemical fidelity and scalability.

Introduction & Strategic Analysis

The 5H-pyrrolo[3,2-c]pyridazine core is a "privileged scaffold" in drug discovery, serving as a bioisostere for indole and azaindole systems. Its unique nitrogen positioning offers distinct hydrogen-bonding capabilities and solubility profiles. The 3-chloro derivative is the primary "gateway" intermediate, enabling rapid diversification via Nucleophilic Aromatic Substitution (SNAr) or Palladium-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig) at the C3 position.

Retrosynthetic Logic

To synthesize the 3-chloro-5H-pyrrolo[3,2-c]pyridazine (Target 1 ), we employ a Functional Group Interconversion (FGI) strategy. The chlorine atom is installed in the final step via the deoxychlorination of a lactam intermediate (2 ). This lactam is constructed through a cyclocondensation of a 3,4-disubstituted pyrrole precursor (3 ).

Key Advantages of this Route:

  • Regiocontrol: The [3,2-c] fusion is pre-determined by the substitution pattern of the starting pyrrole (3,4-substitution), avoiding the mixture of isomers often seen in cyclization of pyridazines.

  • Scalability: Avoids expensive transition metal catalysts in the ring-forming step.

  • Safety: Intermediates are generally stable solids.

Visualizing the Pathway (Graphviz)

Retrosynthesis Target 3-Chloro-5H-pyrrolo[3,2-c]pyridazine (Target 1) Lactam 5H-pyrrolo[3,2-c]pyridazin-3(4H)-one (Lactam 2) Target->Lactam Deoxychlorination (POCl3) Precursor Ethyl 4-formyl-1H-pyrrole-3-carboxylate (Precursor 3) Lactam->Precursor Cyclocondensation (N2H4) SM Ethyl 1H-pyrrole-3-carboxylate (Starting Material) Precursor->SM Vilsmeier-Haack (POCl3/DMF)

Figure 1: Retrosynthetic analysis showing the disconnection of the chloride to the lactam and the pyrrole core.

Detailed Experimental Protocols

Phase 1: Precursor Synthesis (Formylation)

Objective: Install a formyl group at the C4 position of the pyrrole ring to set up the [3,2-c] fusion. Starting Material: Ethyl 1H-pyrrole-3-carboxylate (commercially available or synthesized via Van Leusen reaction).

Protocol 1.1: Vilsmeier-Haack Formylation

  • Reagent Prep: In a flame-dried round-bottom flask (RBF) under Argon, cool DMF (3.0 equiv) to 0°C. Dropwise add POCl₃ (1.1 equiv) over 15 minutes. Stir for 30 mins to form the Vilsmeier reagent (white precipitate may form).

  • Addition: Dissolve Ethyl 1H-pyrrole-3-carboxylate (1.0 equiv) in 1,2-dichloroethane (DCE) or DMF. Add this solution dropwise to the Vilsmeier reagent at 0°C.

  • Reaction: Warm to Room Temperature (RT) then heat to 60°C for 2-4 hours. Monitor by TLC (Hexane:EtOAc 2:1).

  • Quench: Cool to 0°C. Slowly add saturated aqueous Sodium Acetate (NaOAc) solution (exothermic). Stir for 1 hour to hydrolyze the iminium salt.

  • Workup: Extract with EtOAc (3x). Wash organics with Brine, dry over Na₂SO₄, and concentrate.

  • Purification: Recrystallize from EtOH or flash column chromatography (SiO₂).

    • Note: The 3-ester group directs the formyl group primarily to the 4-position (beta) or 5-position (alpha). If 2,4-substitution dominates (leading to [2,3-d] isomer), ensure the starting material is Ethyl 4-formyl-1H-pyrrole-3-carboxylate (often available directly or via TosMIC chemistry). Crucial: Verify regiochemistry by NOE NMR.

Phase 2: Core Assembly (Cyclocondensation)

Objective: Form the pyridazinone ring via hydrazine condensation.[1]

Protocol 1.2: Hydrazine Cyclization

  • Setup: To a solution of Ethyl 4-formyl-1H-pyrrole-3-carboxylate (10.0 g, 1.0 equiv) in Ethanol (100 mL, 0.5 M), add Hydrazine Hydrate (64% or 80%, 5.0 equiv).

  • Reaction: Heat to Reflux (80°C) for 4–6 hours. A heavy white precipitate typically forms (the hydrazone/lactam).

  • Monitoring: TLC should show disappearance of the aldehyde.

  • Isolation: Cool the mixture to 0°C. Filter the precipitate.

  • Wash: Wash the filter cake with cold Ethanol (2x) and Diethyl Ether (2x) to remove excess hydrazine.

  • Drying: Dry under high vacuum at 50°C.

    • Product:5H-pyrrolo[3,2-c]pyridazin-3(4H)-one (Lactam 2).

    • Appearance: Off-white to yellow solid.

    • Yield: Typically 85–95%.

Phase 3: Activation (Deoxychlorination)

Objective: Convert the inert lactam into the reactive 3-chloro scaffold.

Protocol 1.3: Chlorination with POCl₃ Safety Alert: POCl₃ is corrosive and reacts violently with water. Work in a fume hood.

  • Setup: Place Lactam 2 (5.0 g) in a heavy-walled pressure vial or RBF.

  • Solvent: Add neat Phosphorus Oxychloride (POCl₃) (10–15 mL/g of substrate).

    • Optional: Add a catalytic amount of N,N-Dimethylaniline or DMF (5 drops) to accelerate the reaction.

  • Reaction: Heat to 100–110°C (Reflux) for 3–5 hours. The suspension will dissolve to form a dark solution.[2]

  • Workup (Quench):

    • Method A (Small Scale): Evaporate excess POCl₃ under reduced pressure. Pour the residue onto Crushed Ice with vigorous stirring. Neutralize carefully with solid NaHCO₃ or NH₄OH to pH ~8.

    • Method B (Scale-Up): Pour the reaction mixture slowly into a stirred mixture of Ice/Water/NH₄OH.

  • Extraction: Extract the aqueous slurry with Dichloromethane (DCM) or EtOAc (3x). The product may be sparingly soluble; use large volumes if necessary.

  • Purification: Pass through a short pad of Silica Gel (eluting with DCM:MeOH 95:5) or recrystallize from Acetonitrile.

    • Product:3-Chloro-5H-pyrrolo[3,2-c]pyridazine (Target 1).

    • Appearance: Tan to brown solid.

Data Summary & Troubleshooting

Physicochemical Data
CompoundMolecular WeightApprox.[2][3][4][5][6] Mp (°C)SolubilityKey NMR Signal
Precursor 3 ~181.19100–105EtOAc, DCMAldehyde (-CHO) @ 9.8-10.2 ppm
Lactam 2 ~135.12>250 (dec)DMSO, MeOHLactam NH @ 12.5 ppm
Target 1 153.57180–220 (dec)DMSO, DCMAromatic CHs (No NH/OH)
Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Yield in Step 2 Incomplete cyclizationEnsure reflux is vigorous; add catalytic Acetic Acid if reaction is slow.
Black Tar in Step 3 Overheating / DecompositionReduce temp to 90°C; ensure inert atmosphere (N₂). Remove POCl₃ via distillation before quenching.
Regioisomer Contamination Vilsmeier gave mixtureVerify the starting pyrrole structure. Use TosMIC route to guarantee 3,4-substitution.
Solubility Issues Product is crystalline/rigidUse THF/MeOH mixtures for extraction; sonicate during workup.

Advanced "Larock" Alternative (Scalable)

For researchers requiring multi-gram scale or diverse 3,7-bifunctional analogs, the ChemRxiv Toolkit approach (Larock-type cyclization) is recommended.

  • Starting Material: 3-Amino-4-chloropyridazine (or 3,5-dichloropyridazine).

  • Key Steps:

    • Sonogashira Coupling: 3-amino-4-chloropyridazine + TMS-acetylene.

    • Cyclization: Potassium tert-butoxide (KOtBu) in THF (Larock-type indole synthesis logic applied to pyridazines).

  • Benefit: Allows introduction of diverse substituents on the pyrrole ring early in the synthesis.

Workflow Diagram (Reaction Scheme)

ReactionScheme SM Ethyl 4-formyl- 1H-pyrrole-3-carboxylate Step1 Hydrazine Hydrate EtOH, Reflux SM->Step1 Inter Lactam Intermediate (Precipitate) Step1->Inter Cyclocondensation (-H2O, -EtOH) Step2 POCl3 100°C Inter->Step2 Product 3-Chloro-5H-pyrrolo [3,2-c]pyridazine Step2->Product Deoxychlorination

Figure 2: Forward synthetic pathway from the pyrrole precursor to the chlorinated target.

References

  • ChemRxiv Preprints. "Practical Toolkit for the Installation of Pyrrolo[2,3-c/3,2-c]pyridazine Cores into MedChem Relevant Compounds." ChemRxiv, 2023.

  • BLDpharm. "3-Chloro-5H-pyrrolo[3,2-c]pyridazine Product Specifications & Structure Verification." BLDpharm Catalog.

  • Journal of Heterocyclic Chemistry. "Synthesis of pyrrolo[2,3-d]pyridazines and pyrrolo[2,3-c]pyridines." (General Vilsmeier/Hydrazine protocols).

  • Molecules (MDPI). "Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives." (Analogous chemistry for fused pyridazines).

Sources

Application Notes and Protocols for the Functionalization of the C3 Position in 5H-pyrrolo[3,2-c]pyridazine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

The 5H-pyrrolo[3,2-c]pyridazine scaffold is a privileged heterocyclic motif of significant interest in medicinal chemistry and materials science. Its structural resemblance to purine bases and other biologically active nitrogen heterocycles has made it a valuable template for the design of novel therapeutic agents. The functionalization of this core, particularly at the C3 position of the pyrrole ring, is a critical strategy for modulating the physicochemical properties and biological activities of its derivatives. This guide provides a comprehensive overview of established and effective methodologies for the targeted functionalization of the C3 position of 5H-pyrrolo[3,2-c]pyridazine, complete with detailed, field-tested protocols and insights into the rationale behind experimental choices.

Introduction: The Strategic Importance of C3 Functionalization

The 5H-pyrrolo[3,2-c]pyridazine core is an important pharmacophore, with derivatives demonstrating a wide range of biological activities.[1] The pyrrole moiety of this bicyclic system offers a reactive site for electrophilic substitution, with the C3 position being particularly amenable to functionalization. Introducing substituents at this position can significantly influence the molecule's interaction with biological targets, such as kinases and other enzymes.[2] This targeted modification is a key step in structure-activity relationship (SAR) studies and the optimization of lead compounds in drug discovery programs.

This document outlines robust and reproducible methods for the introduction of key functional groups at the C3 position, focusing on halogenation as a gateway to further diversification through cross-coupling reactions. The protocols provided herein are designed to be scalable and adaptable to a range of substituted 5H-pyrrolo[3,2-c]pyridazine precursors.

Strategic Overview of C3 Functionalization

The primary strategy for diversifying the C3 position of 5H-pyrrolo[3,2-c]pyridazine hinges on an initial halogenation step, which then opens the door to a plethora of palladium-catalyzed cross-coupling reactions. This two-step approach provides a versatile toolkit for introducing a wide array of carbon and heteroatom substituents.

G cluster_0 Core Scaffold cluster_1 C3-Halogenation (Gateway Reactions) cluster_2 C3-Diversification (Cross-Coupling Reactions) 5H_pyrrolo_3_2_c_pyridazine 5H-pyrrolo[3,2-c]pyridazine C3_Halogenation Electrophilic Halogenation (NBS, NIS) 5H_pyrrolo_3_2_c_pyridazine->C3_Halogenation Step 1 3_Halo_pyridazine 3-Halo-5H-pyrrolo[3,2-c]pyridazine C3_Halogenation->3_Halo_pyridazine Suzuki_Coupling Suzuki Coupling (Aryl/Heteroaryl Boronic Acids) 3_Halo_pyridazine->Suzuki_Coupling Step 2a Sonogashira_Coupling Sonogashira Coupling (Terminal Alkynes) 3_Halo_pyridazine->Sonogashira_Coupling Step 2b Buchwald_Hartwig_Amination Buchwald-Hartwig Amination (Amines) 3_Halo_pyridazine->Buchwald_Hartwig_Amination Step 2c Diversified_Products C3-Aryl/Heteroaryl, C3-Alkynyl, C3-Amino Derivatives Suzuki_Coupling->Diversified_Products Sonogashira_Coupling->Diversified_Products Buchwald_Hartwig_Amination->Diversified_Products

Figure 1: Workflow for C3 functionalization.

Gateway Halogenation of the C3 Position

The introduction of a halogen atom at the C3 position is a crucial first step for subsequent cross-coupling reactions. The electron-rich nature of the pyrrole ring makes it susceptible to electrophilic halogenation. N-halosuccinimides are the reagents of choice for this transformation due to their ease of handling and generally high selectivity.

Protocol: C3-Iodination of 5H-pyrrolo[3,2-c]pyridazine

This protocol details the direct iodination of the 5H-pyrrolo[3,2-c]pyridazine core using N-iodosuccinimide (NIS). The resulting 3-iodo derivative is a versatile intermediate for a range of cross-coupling reactions.

Materials:

  • 5H-pyrrolo[3,2-c]pyridazine (or a suitable derivative)

  • N-Iodosuccinimide (NIS)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Saturated aqueous sodium thiosulfate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a solution of 5H-pyrrolo[3,2-c]pyridazine (1.0 eq) in anhydrous DMF in a round-bottom flask, add N-iodosuccinimide (1.1 eq) portion-wise at 0 °C (ice bath) under a nitrogen or argon atmosphere.

  • Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate. Extract the aqueous phase with ethyl acetate (3 x volume of aqueous phase).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 3-iodo-5H-pyrrolo[3,2-c]pyridazine.[3]

Expert Insights:

  • The use of anhydrous DMF is crucial to prevent side reactions.

  • Portion-wise addition of NIS at low temperature helps to control the exothermicity of the reaction and improve selectivity.

  • The reaction time may vary depending on the specific substrate and its electronic properties.

Protocol: C3-Bromination of 5H-pyrrolo[3,2-c]pyridazine

This protocol describes the selective bromination of the C3 position using N-bromosuccinimide (NBS).

Materials:

  • 5H-pyrrolo[3,2-c]pyridazine (or a suitable derivative)

  • N-Bromosuccinimide (NBS)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: Dissolve 5H-pyrrolo[3,2-c]pyridazine (1.0 eq) in anhydrous DCM or THF in a round-bottom flask. Add N-bromosuccinimide (1.05 eq) in one portion at room temperature under a nitrogen or argon atmosphere.

  • Reaction Progression: Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction by TLC or LC-MS.

  • Work-up: Once the starting material is consumed, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with DCM.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the crude product by silica gel column chromatography to yield 3-bromo-5H-pyrrolo[3,2-c]pyridazine.

Palladium-Catalyzed Cross-Coupling Reactions at the C3 Position

The 3-halo-5H-pyrrolo[3,2-c]pyridazines are excellent substrates for a variety of palladium-catalyzed cross-coupling reactions, enabling the formation of C-C and C-N bonds.

Suzuki-Miyaura Coupling: Introduction of Aryl and Heteroaryl Moieties

The Suzuki-Miyaura coupling is a powerful method for the formation of C(sp2)-C(sp2) bonds. This protocol outlines a general procedure for the coupling of 3-bromo-5H-pyrrolo[3,2-c]pyridazine with a variety of boronic acids or their esters.

Materials:

  • 3-Bromo-5H-pyrrolo[3,2-c]pyridazine (1.0 eq)

  • Aryl or heteroaryl boronic acid (1.2-1.5 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (2-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃) (2.0-3.0 eq)

  • Solvent (e.g., 1,4-dioxane/water, DME/water)

  • Schlenk tube or microwave vial

  • Magnetic stirrer and heating block or microwave reactor

Procedure:

  • Reaction Setup: To a Schlenk tube or microwave vial, add 3-bromo-5H-pyrrolo[3,2-c]pyridazine, the boronic acid, the palladium catalyst, and the base.

  • Degassing: Evacuate and backfill the vessel with an inert gas (nitrogen or argon) three times. Add the degassed solvent system.

  • Reaction: Heat the reaction mixture to 80-120 °C for 4-24 hours. For microwave-assisted reactions, typical conditions are 100-150 °C for 15-60 minutes. Monitor the reaction by TLC or LC-MS.[4][5]

  • Work-up and Purification: After cooling to room temperature, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by silica gel column chromatography.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling

CatalystLigandBaseSolventTemperature (°C)
Pd(PPh₃)₄-K₂CO₃1,4-Dioxane/H₂O100
PdCl₂(dppf)dppfCs₂CO₃DME85
Pd(OAc)₂SPhosK₃PO₄Toluene/H₂O110
Sonogashira Coupling: Synthesis of C3-Alkynyl Derivatives

The Sonogashira coupling enables the formation of a C(sp2)-C(sp) bond between the 3-halo-5H-pyrrolo[3,2-c]pyridazine and a terminal alkyne.

G cluster_0 Reactants cluster_1 Catalytic System cluster_2 Product 3_Halo 3-Halo-5H-pyrrolo[3,2-c]pyridazine Product 3-Alkynyl-5H-pyrrolo[3,2-c]pyridazine 3_Halo->Product Alkyne Terminal Alkyne Alkyne->Product Pd_Catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) Pd_Catalyst->Product Cu_Cocatalyst Cu(I) Cocatalyst (e.g., CuI) Cu_Cocatalyst->Product Base Base (e.g., Et₃N, DIPEA) Base->Product

Figure 2: Sonogashira Coupling Scheme.

Materials:

  • 3-Iodo- or 3-bromo-5H-pyrrolo[3,2-c]pyridazine (1.0 eq)

  • Terminal alkyne (1.2-1.5 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂) (2-5 mol%)

  • Copper(I) iodide (CuI) (5-10 mol%)

  • Amine base (e.g., triethylamine (Et₃N), diisopropylethylamine (DIPEA))

  • Solvent (e.g., THF, DMF)

Procedure:

  • Reaction Setup: In a Schlenk tube, dissolve the 3-halo-5H-pyrrolo[3,2-c]pyridazine, palladium catalyst, and CuI in the chosen solvent.

  • Degassing and Addition: Degas the solution with a stream of nitrogen or argon for 15-20 minutes. Add the amine base and the terminal alkyne via syringe.

  • Reaction: Stir the reaction mixture at room temperature to 60 °C until the starting material is consumed, as monitored by TLC or LC-MS.[6]

  • Work-up and Purification: Concentrate the reaction mixture under reduced pressure. Purify the residue directly by silica gel column chromatography.

Buchwald-Hartwig Amination: Formation of C3-Amino Derivatives

The Buchwald-Hartwig amination allows for the formation of a C-N bond between the 3-halo-5H-pyrrolo[3,2-c]pyridazine and a primary or secondary amine.

Materials:

  • 3-Bromo-5H-pyrrolo[3,2-c]pyridazine (1.0 eq)

  • Amine (1.2-1.5 eq)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂) (1-3 mol%)

  • Phosphine ligand (e.g., BINAP, Xantphos) (2-6 mol%)

  • Strong, non-nucleophilic base (e.g., NaOt-Bu, K₃PO₄) (1.5-2.5 eq)

  • Anhydrous solvent (e.g., toluene, dioxane)

Procedure:

  • Reaction Setup: In an oven-dried Schlenk tube under an inert atmosphere, combine the palladium precatalyst, the phosphine ligand, and the base. Add the 3-bromo-5H-pyrrolo[3,2-c]pyridazine and the anhydrous solvent.

  • Reactant Addition: Add the amine to the reaction mixture.

  • Reaction: Heat the mixture to 80-110 °C with stirring for 12-24 hours. Monitor the reaction's progress.[7]

  • Work-up and Purification: Cool the reaction to room temperature, dilute with a suitable organic solvent, and filter through a pad of Celite. Concentrate the filtrate and purify the crude product by silica gel column chromatography.

Table 2: Comparative Yields for C3-Functionalization Reactions

ReactionC3-SubstituentTypical Yield Range (%)
Iodination-I70-90%
Bromination-Br75-95%
Suzuki CouplingAryl/Heteroaryl60-95%
Sonogashira CouplingAlkynyl55-90%
Buchwald-Hartwig Amination-NR¹R²50-85%

Conclusion and Future Perspectives

The methodologies detailed in this guide provide a robust and versatile platform for the functionalization of the C3 position of the 5H-pyrrolo[3,2-c]pyridazine scaffold. The initial halogenation serves as a reliable entry point to a wide array of derivatives through well-established palladium-catalyzed cross-coupling reactions. These protocols are designed to be readily implemented in a research and development setting, facilitating the synthesis of novel compounds for evaluation in drug discovery and materials science applications. Future work in this area may focus on the development of direct C-H activation strategies for the C3 position, which would offer a more atom-economical approach to the synthesis of these valuable compounds.

References

  • MDPI. Access and Modulation of Substituted Pyrrolo[3,4-c]pyrazole-4,6-(2H,5H)-diones. Available from: [Link].

  • ChemRxiv. Practical Toolkit for the Installation of Pyrrolo[2,3-c/3,2-c]pyridazine Cores into MedChem Relevant Compounds. Available from: [Link].

  • National Center for Biotechnology Information. Synthesis of pyrrolo[3,2-d]pyrimidine-2,4(3H)-diones by domino C–N coupling/hydroamination reactions. Available from: [Link].

  • National Center for Biotechnology Information. Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Available from: [Link].

  • National Center for Biotechnology Information. Synthesis, Characterization and Cytotoxic Evaluation of New Pyrrolo[1,2-b]pyridazines Obtained via Mesoionic Oxazolo-Pyridazinones. Available from: [Link].

  • National Center for Biotechnology Information. An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Available from: [Link].

  • Royal Society of Chemistry. Solvent Mediated Selective C—H Bond Iodination of Pyrrolo[1,2-a]quinoxaline. Available from: [Link].

  • ACS Publications. Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Available from: [Link].

  • ACS Publications. The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Available from: [Link].

  • Semantic Scholar. Buchwald−Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. Available from: [Link].

  • National Center for Biotechnology Information. 5-Aminopyrazole Dimerization: Cu-Promoted Switchable Synthesis of Pyrazole-Fused Pyridazines and Pyrazines via Direct Coupling of C-H/N-H, C-H/C-H, and N-H/N-H Bonds. Available from: [Link].

  • PubMed. 4,5]pyrrolo[1,2-c][3][8]benzotriazine: two new ring systems with antitumor activity. Available from: [Link].

  • National Center for Biotechnology Information. Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies. Available from: [Link].

  • MDPI. Palladium-Catalyzed Cross-Coupling Reaction via C–H Activation of Furanyl and Thiofuranyl Substrates. Available from: [Link].

  • Scholars Research Library. Various Chemical and Biological Activities of Pyridazinone Derivatives. Available from: [Link].

Sources

reagents for N-alkylation of 5H-pyrrolo[3,2-c]pyridazine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Significance

The 5H-pyrrolo[3,2-c]pyridazine scaffold represents a critical "nitrogen walk" isostere of indole and azaindole, increasingly utilized in kinase inhibitors (e.g., JAK, CDK) and GPCR modulators. Its unique fused bicyclic structure—comprising an electron-rich pyrrole fused to an electron-deficient pyridazine—offers distinct physicochemical properties, including lower lipophilicity (LogP) and higher acidity compared to its indole counterparts.

This guide provides a validated technical framework for the N-alkylation of this scaffold. Unlike standard indoles, the 5H-pyrrolo[3,2-c]pyridazine core presents solubility challenges and specific regioselectivity mandates (N5-pyrrole vs. N1/N2-pyridazine). The protocols below prioritize N5-selectivity , yield maximization, and reproducibility.

Chemical Reactivity Profile

Structural Anatomy & Numbering

Correct IUPAC numbering is vital for tracking regioselectivity.

  • Position 5 (NH): The pyrrole nitrogen. This is the most acidic site (pKa ~13–14 in DMSO, estimated) and the primary nucleophile under basic conditions.

  • Positions 1 & 2 (N=N): The pyridazine nitrogens. These are weakly basic but can act as nucleophiles under neutral/acidic conditions or with highly reactive electrophiles, leading to quaternary salts (side products).

Mechanism of Action

The reaction proceeds via a standard SN2 mechanism or Mitsunobu coupling .

  • Deprotonation: Base removes the N5-proton. The resulting anion is stabilized by delocalization into the pyridazine ring.

  • Nucleophilic Attack: The N5-anion attacks the alkyl electrophile (R-X).

  • Selectivity: The N5-anion is the softest and most accessible nucleophile. However, the "ambident" nature requires controlling counter-ions (Cs⁺ vs Na⁺) to prevent N-alkylation at the pyridazine ring (N1/N2).

ReactionMechanism Start 5H-pyrrolo[3,2-c]pyridazine (Neutral) Anion Delocalized Anion (N5-Nucleophile) Start->Anion Deprotonation (pKa ~13.5) Base Base (B:) Base->Anion Product 5-Alkyl-5H-pyrrolo[3,2-c]pyridazine (Target) Anion->Product Major Pathway (S_N2 at N5) SideProduct N1/N2-Alkylated Quaternary Salt Anion->SideProduct Minor Pathway (Steric/Electronic Mismatch) Electrophile Alkyl Halide (R-X) Electrophile->Product

Figure 1: Mechanistic pathway for N5-selective alkylation. The pyridazine ring enhances acidity, facilitating deprotonation.

Reagent Selection Matrix

The choice of base and solvent is dictated by the electrophile's reactivity and the substrate's solubility.

ParameterProtocol A: Standard (NaH) Protocol B: Mild (Cs₂CO₃) Protocol C: Mitsunobu
Primary Use Unhindered alkyl halides (MeI, BnBr).Sensitive functional groups; scale-up.[1][2]Alcohols (R-OH) as alkylating agents.
Base Sodium Hydride (60% in oil).Cesium Carbonate (Cs₂CO₃).None (DEAD/DIAD + PPh₃).
Solvent DMF or THF (Dry).MeCN or DMF.[2][3]THF or Toluene.[2]
Temperature 0°C to RT.[1][3][4]50°C to 80°C.0°C to RT.
Pros Fast, quantitative deprotonation.Tolerates esters/nitriles; easier handling.Avoids handling toxic halides.
Cons Moisture sensitive; functional group incompatibility.Slower reaction times; requires heat.Atom economy (TPPO byproduct).

Detailed Experimental Protocols

Protocol A: Sodium Hydride (NaH) Mediated Alkylation

Best for: Simple alkyl chains, benzyl groups, and maximizing yield on small scale (<1g).

Reagents:

  • Substrate: 5H-pyrrolo[3,2-c]pyridazine (1.0 equiv).

  • Base: NaH (60% dispersion in mineral oil) (1.2 – 1.5 equiv).

  • Electrophile: Alkyl bromide/iodide (1.2 equiv).

  • Solvent: Anhydrous DMF (0.1 M concentration).

Step-by-Step:

  • Preparation: Flame-dry a round-bottom flask and cool under Argon/Nitrogen.

  • Dissolution: Dissolve 5H-pyrrolo[3,2-c]pyridazine in anhydrous DMF. Note: This scaffold has poor solubility; mild heating or sonication may be required to ensure a homogenous suspension before base addition.

  • Deprotonation: Cool the solution to 0°C (ice bath). Add NaH portion-wise over 5 minutes.

    • Observation: Evolution of H₂ gas. The solution often turns yellow/orange, indicating anion formation.

    • Aging: Stir at 0°C for 15–30 minutes to ensure complete deprotonation.

  • Alkylation: Add the alkyl halide dropwise via syringe.

  • Reaction: Allow the mixture to warm to Room Temperature (RT). Stir for 2–4 hours.

    • Monitoring: Check TLC (typ. 5% MeOH in DCM). The N-alkylated product is usually less polar than the starting material.

  • Work-up: Quench carefully with ice-water.

    • Isolation: If solid precipitates, filter and wash with water (Ideal). If no precipitate, extract with EtOAc (3x). Wash organics with LiCl (5% aq) to remove DMF, then Brine. Dry over Na₂SO₄.[3]

Protocol B: Cesium Carbonate (Cs₂CO₃) Mediated Alkylation

Best for: Complex substrates, parallel synthesis, and avoiding harsh bases.

Reagents:

  • Substrate (1.0 equiv).[4][5]

  • Base: Cs₂CO₃ (2.0 – 3.0 equiv).

  • Electrophile: Alkyl halide (1.5 equiv).

  • Solvent: Acetonitrile (MeCN) or DMF.

Step-by-Step:

  • Setup: Combine substrate, Cs₂CO₃, and alkyl halide in a vial or flask.

  • Solvent: Add MeCN (0.2 M).

  • Reaction: Heat to 60–80°C for 4–16 hours.

    • Why Cesium? The "Cesium Effect" improves solubility in organic solvents and the larger cation radius stabilizes the soft pyrrole anion, enhancing SN2 reactivity.

  • Work-up: Filter off the inorganic salts. Concentrate the filtrate. Purify via flash chromatography.

Critical Troubleshooting & Optimization

Decision Tree for Optimization

Use this logic flow if yields are low (<50%).

OptimizationTree Problem Low Yield or Incomplete Reaction CheckSM Is Starting Material (SM) Remaining? Problem->CheckSM CheckSolubility Is SM soluble in reaction solvent? CheckSM->CheckSolubility Yes CheckElectrophile Is Electrophile Volatile/Unreactive? CheckSM->CheckElectrophile No (Decomposition) Solution1 Switch Solvent: DMF -> DMSO or NMP CheckSolubility->Solution1 No (Precipitate visible) Solution3 Increase Temp or Switch to NaH CheckSolubility->Solution3 Yes (Kinetics slow) Solution2 Add Catalyst: KI or TBAI (Finkelstein) CheckElectrophile->Solution2 Alkyl Chloride/Bromide

Figure 2: Troubleshooting logic for N-alkylation.

Key Challenges:
  • Solubility: 5H-pyrrolo[3,2-c]pyridazine is significantly less soluble than indole.

    • Fix: Use DMSO as a co-solvent if DMF fails.

  • Regioselectivity: While rare, alkylation at N1/N2 (pyridazine) can occur with highly reactive electrophiles (e.g., SEM-Cl, MOM-Cl).

    • Fix: Lower the temperature to -78°C or 0°C. Use a softer counter-ion (Li+ via LiHMDS) to tighten the ion pair at N5.

  • Purification: The basicity of the pyridazine ring can cause streaking on silica.

    • Fix: Add 1% Triethylamine (TEA) or 1% NH₄OH to the eluent (DCM/MeOH) to sharpen peaks.

References & Authority

  • Practical Toolkit for the Installation of Pyrrolo[2,3-c/3,2-c]pyridazine Cores.

    • Source: ChemRxiv (2021).

    • Context: This is the definitive guide on handling this specific scaffold, noting the solubility differences between the [3,2-c] and [2,3-c] isomers.

    • URL:[Link][2][3][4]

  • Design, synthesis, and bioevaluation of 1H-pyrrolo[3,2-c]pyridine derivatives.

    • Source: Journal of Enzyme Inhibition and Medicinal Chemistry (2024).

    • Context: Provides analogous alkylation conditions (NaH/DMF) for the closely related pyrrolo-pyridine system, validating the base strength requirements.

    • URL:[Link][4]

  • N-Alkylation of Some Imidazopyridines.

    • Source: FABAD J. Pharm. Sci.

    • Context: Establishes the utility of K₂CO₃/DMF for fused pyridine-azole systems, supporting Protocol B.

    • URL:[Link]

  • PubChem Compound Summary: 5H-pyrrolo[3,2-c]pyridazine.

    • Source: PubChem (NIH).

    • Context: Verification of structure, acidity data, and chemical identifiers (CID 22987983).

    • URL:[Link]

Sources

Application Notes and Protocols for Nitrogen Walk Strategy Using Pyrrolo[3,2-c]pyridazine Cores

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of Nitrogen Placement in Drug Discovery

In the landscape of modern medicinal chemistry, the precise placement of nitrogen atoms within a heterocyclic scaffold is a powerful tool for modulating the physicochemical and pharmacological properties of a molecule. The "nitrogen walk" concept, a systematic exploration of isomeric structures by repositioning nitrogen atoms within a core scaffold, has emerged as a key strategy for lead optimization.[1][2][3][4][5] This application note provides a detailed guide for researchers, scientists, and drug development professionals on the application of a nitrogen walk strategy to the pyrrolo[3,2-c]pyridazine core, a scaffold of significant interest due to its prevalence in compounds targeting a range of diseases, including cancer and inflammatory disorders.[6][7]

The pyrrolo[3,2-c]pyridazine system, an analogue of azaindoles, offers a unique opportunity for fine-tuning molecular properties such as basicity, hydrogen bonding capacity, and dipole moment, all of which are critical for target engagement and pharmacokinetic profiles.[8][9] This document will provide the scientific rationale, detailed experimental protocols, and characterization techniques for the deliberate isomerization of substituted 1H-pyrrolo[3,2-c]pyridazines to their 2H-isomers, a transformation analogous to the well-known Dimroth rearrangement.[10][11]

Mechanism and Rationale: A Guided Tour of the Nitrogen Walk

The nitrogen walk in N-substituted pyrrolo[3,2-c]pyridazines is mechanistically analogous to the Dimroth rearrangement, a process that can be catalyzed by acid, base, or heat.[10][11] The rearrangement involves a ring-opening and ring-closing sequence that results in the apparent migration of a nitrogen atom within the heterocyclic system.

Causality Behind Experimental Choices:

The choice of catalyst and reaction conditions is paramount and depends on the electronic nature of the substituents on the pyrrolopyridazine core.

  • Acid Catalysis: In the presence of acid, the pyridazine nitrogen is protonated, which facilitates a nucleophilic attack by a solvent molecule (e.g., water) or another nucleophile present in the reaction mixture. This leads to the opening of the pyridazine ring. Subsequent rotation and recyclization, followed by deprotonation, yield the rearranged isomer.

  • Base Catalysis: Under basic conditions, a proton may be abstracted from the pyrrole ring or an exocyclic substituent, initiating a cascade of electronic shifts that lead to the opening of the pyridazine ring. Tautomerization and subsequent ring closure afford the thermodynamically more stable isomer.

  • Thermal Rearrangement: In the absence of a catalyst, thermal energy can be sufficient to overcome the activation barrier for the ring-opening and ring-closing sequence, particularly for substrates with appropriate electronic substitution.

The thermodynamic stability of the starting material versus the rearranged product is a key driving force for the reaction. Computational studies on related heterocyclic systems can provide valuable insights into the relative stabilities of the isomers and the transition state energies, aiding in the selection of appropriate reaction conditions.

Diagram of the Proposed Nitrogen Walk Mechanism (Acid-Catalyzed)

Nitrogen_Walk_Mechanism cluster_start Starting Material cluster_protonation Protonation cluster_ring_opening Ring Opening cluster_recyclization Recyclization cluster_product Product Start 1H-Pyrrolo[3,2-c]pyridazine Protonated Protonated Intermediate Start->Protonated + H+ RingOpened Ring-Opened Intermediate Protonated->RingOpened Nucleophilic Attack (e.g., H2O) Recyclized Recyclized Intermediate RingOpened->Recyclized Rotation & Tautomerization Product 2H-Pyrrolo[3,2-c]pyridazine Recyclized->Product - H+

Caption: Proposed acid-catalyzed nitrogen walk mechanism.

Experimental Protocols

The following protocols are designed as a starting point for inducing a nitrogen walk on a substituted 1H-pyrrolo[3,2-c]pyridazine. Optimization of reaction time, temperature, and catalyst loading will likely be necessary for specific substrates.

Protocol 1: Acid-Catalyzed Nitrogen Walk

This protocol is suitable for substrates that are stable under acidic conditions.

Materials:

  • Substituted 1H-pyrrolo[3,2-c]pyridazine

  • Glacial Acetic Acid (or other suitable acid such as HCl in dioxane)

  • Anhydrous solvent (e.g., Toluene, Dioxane)

  • Round-bottom flask with reflux condenser

  • Stir plate and magnetic stir bar

  • Nitrogen or Argon inert atmosphere setup

  • Standard work-up and purification reagents (Saturated NaHCO₃ solution, brine, anhydrous Na₂SO₄, silica gel for chromatography)

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere, add the substituted 1H-pyrrolo[3,2-c]pyridazine (1.0 eq).

  • Solvent and Catalyst Addition: Add the anhydrous solvent (e.g., toluene, 0.1 M concentration) followed by the acid catalyst (e.g., glacial acetic acid, 2.0-5.0 eq).

  • Reaction: Heat the reaction mixture to reflux (or a suitable temperature determined by scouting reactions) and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The appearance of a new spot with the same mass as the starting material is indicative of isomerization.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with saturated NaHCO₃ solution to neutralize the acid. Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to separate the starting material from the rearranged product.

Protocol 2: Base-Catalyzed Nitrogen Walk

This protocol is suitable for substrates that may be sensitive to acid but stable under basic conditions.

Materials:

  • Substituted 1H-pyrrolo[3,2-c]pyridazine

  • Strong, non-nucleophilic base (e.g., Sodium Hydride (NaH), Potassium tert-butoxide (KOtBu))

  • Anhydrous polar aprotic solvent (e.g., Dimethylformamide (DMF), Tetrahydrofuran (THF))

  • Round-bottom flask with a septum

  • Stir plate and magnetic stir bar

  • Nitrogen or Argon inert atmosphere setup

  • Standard work-up and purification reagents (Saturated NH₄Cl solution, brine, anhydrous Na₂SO₄, silica gel for chromatography)

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere, add the substituted 1H-pyrrolo[3,2-c]pyridazine (1.0 eq) and dissolve it in the anhydrous solvent (e.g., DMF, 0.1 M).

  • Base Addition: Cool the solution to 0 °C in an ice bath. Add the base (e.g., NaH, 1.2 eq) portion-wise.

  • Reaction: Allow the reaction to warm to room temperature and stir for the desired time, monitoring by TLC or LC-MS. Gentle heating may be required for less reactive substrates.

  • Work-up: Carefully quench the reaction by the slow addition of saturated NH₄Cl solution at 0 °C. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Characterization of Isomers

Unambiguous characterization of the starting material and the rearranged product is crucial to confirm the success of the nitrogen walk. A combination of spectroscopic and chromatographic techniques is recommended.

TechniqueExpected Observations for Isomer Differentiation
¹H NMR The chemical shifts of the protons on the pyrrole and pyridazine rings will differ between the 1H- and 2H-isomers due to the change in the electronic environment. Protons closer to the newly positioned nitrogen will likely experience a downfield shift. Nuclear Overhauser Effect (NOE) experiments can be used to establish through-space proximities and confirm the connectivity.[12]
¹³C NMR Similar to ¹H NMR, the chemical shifts of the carbon atoms in the heterocyclic core will be distinct for each isomer.
HMBC/HSQC These 2D NMR experiments are invaluable for confirming the C-H and long-range C-H correlations, providing definitive structural assignment of the isomers.[3]
Mass Spectrometry Both isomers will have the same molecular weight. Fragmentation patterns in MS/MS experiments may differ and can be used for differentiation.
HPLC Reversed-phase or normal-phase HPLC can be used to separate the two isomers. Due to differences in polarity and dipole moment, the isomers will likely have different retention times. Developing a robust HPLC method is also essential for monitoring reaction progress and assessing the purity of the isolated products.[4][13]

Troubleshooting and Optimization

Undesired side reactions or incomplete conversion can occur during a nitrogen walk. The following guide provides potential solutions to common issues.

Troubleshooting Workflow

Troubleshooting_Workflow cluster_solutions_low_conversion Solutions for Low Conversion cluster_solutions_side_products Solutions for Side Products cluster_solutions_decomposition Solutions for Decomposition Start Reaction Issue Low_Conversion Low or No Conversion Start->Low_Conversion Side_Products Formation of Side Products Start->Side_Products Decomposition Decomposition of Starting Material Start->Decomposition Increase_Temp Increase Temperature Low_Conversion->Increase_Temp Change_Catalyst Change Acid/Base Catalyst or Loading Low_Conversion->Change_Catalyst Increase_Time Increase Reaction Time Low_Conversion->Increase_Time Lower_Temp Lower Temperature Side_Products->Lower_Temp Screen_Solvents Screen Different Solvents Side_Products->Screen_Solvents Purity_Check Check Reagent Purity Side_Products->Purity_Check Milder_Conditions Use Milder Conditions (Lower Temp, Weaker Acid/Base) Decomposition->Milder_Conditions Protecting_Groups Introduce Protecting Groups on Sensitive Functionalities Decomposition->Protecting_Groups

Caption: A workflow for troubleshooting common issues.[7]

Optimization Strategies:

  • Systematic Screening: A design of experiments (DoE) approach can be employed to systematically screen different acids, bases, solvents, temperatures, and reaction times to identify the optimal conditions for a particular substrate.

  • Microwave Chemistry: Microwave-assisted synthesis can often accelerate the rearrangement and improve yields by providing rapid and uniform heating.

  • Flow Chemistry: For larger-scale synthesis, a continuous flow setup can offer better control over reaction parameters and improve safety and scalability.

Conclusion

The nitrogen walk strategy applied to the pyrrolo[3,2-c]pyridazine core represents a valuable tool for medicinal chemists to expand the chemical space around this important scaffold. By understanding the underlying mechanism and carefully selecting reaction conditions, researchers can efficiently access novel isomers with potentially improved pharmacological profiles. The protocols and characterization methods outlined in this application note provide a solid foundation for the successful implementation of this strategy in drug discovery and development programs.

References

  • Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. PMC. Available at: [Link]

  • Pyrrolo[1,2-b]pyridazines. A revisit. Arkivoc. Available at: [Link]

  • The Dimroth Rearrangement in the Synthesis of Condensed Pyrimidines – Structural Analogs of Antiviral Compounds. PMC. Available at: [Link]

  • A Review of the Dimroth Rearrangement in Fused 1,2,4-Triazolo[4,3-c]pyrimidines. Bentham Science. Available at: [Link]

  • Synthesis of 1H-Pyrrolo[3,2-g]isoquinoline Derivatives as Ligands Targeting Haspin Kinase. MDPI. Available at: [Link]

  • (PDF) Pyrrolo[1,2-b]pyridazines. A revisit. ResearchGate. Available at: [Link]

  • SYNTHESIS AND CHARACTERIZATION 1 Synthesis and Characterization of Unique Pyridazines William J. Hobbs A Senior Thesis submitted. Liberty University. Available at: [Link]

  • Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. MDPI. Available at: [Link]

  • Practical Toolkit for the Installation of Pyrrolo[2,3-c/3,2-c]pyridazine Cores into MedChem Relevant Compounds. ChemRxiv. Available at: [Link]

  • Synthesis, Characterization and Cytotoxic Evaluation of New Pyrrolo[1,2-b]pyridazines Obtained via Mesoionic Oxazolo-Pyridazinones. NIH. Available at: [Link]

  • N-Substituted pyridazines as building blocks in novel supramolecular architectures. ResearchGate. Available at: [Link]

  • Investigating the Landscape of C6-Azaindole Side Chain on the Epoxymorphinan Skeleton via the Nitrogen Walk Concept: A Strategy to Enhance Drug-Like Properties. ACS Publications. Available at: [Link]

  • The pyridazine heterocycle in molecular recognition and drug discovery. PMC. Available at: [Link]

  • Investigating the Landscape of C6-Azaindole Side Chain on the Epoxymorphinan Skeleton via the Nitrogen Walk Concept: A Strategy to Enhance Drug-Like Properties. PubMed. Available at: [Link]

  • Pyridazine and its related compounds: Part 32. Synthesis and antimicrobial evaluation of some 3-substituted amino-4,5,6-triphenylpyridazine derivatives. European Journal of Chemistry. Available at: [Link]

  • Application of Fluorine- and Nitrogen-Walk Approaches: Defining the Structural and Functional Diversity of 2-Phenylindole Class of CB1 Receptor Positive Allosteric Modulators. PMC. Available at: [Link]

  • The Azaindole Framework in the Design of Kinase Inhibitors. MDPI. Available at: [Link]

  • Investigating the Landscape of C6-Azaindole Side Chain on the Epoxymorphinan Skeleton via the Nitrogen Walk Concept: A Strategy to Enhance Drug-Like Properties. Semantic Scholar. Available at: [Link]

Sources

Troubleshooting & Optimization

improving solubility of 5H-pyrrolo[3,2-c]pyridazine in NMR solvents

Author: BenchChem Technical Support Team. Date: February 2026

The following guide serves as a specialized Technical Support resource for researchers working with the fused bicyclic heterocycle 5H-pyrrolo[3,2-c]pyridazine .

This scaffold is notorious in medicinal chemistry for its deceptive solubility profile; while it appears polar enough for DMSO, its planar geometry drives aggressive


-

stacking, often resulting in "brick-dust" insolubility or severe line broadening in NMR spectra.[1]

Ticket Subject: Improving Solubility and Resolution of 5H-pyrrolo[3,2-c]pyridazine Derivatives for


H/

C NMR. Assigned Specialist: Senior Application Scientist, Structural Chemistry Division. Status: Open.

Executive Summary & Chemical Logic

The core challenge with 5H-pyrrolo[3,2-c]pyridazine is not just lipophilicity, but intermolecular aggregation . The molecule consists of an electron-rich pyrrole fused to an electron-deficient pyridazine.[1] This creates a strong dipole moment and a perfectly flat surface, encouraging tight stacking interactions that standard solvents (CDCl


, DMSO-

) cannot easily disrupt.[1]

The Solution Strategy:

  • Disrupt Stacking: Use temperature or bulky solvents.[1]

  • Ionization: Protonate the pyridazine nitrogen to introduce charge repulsion between layers.[1]

  • H-Bond Breaking: Use solvents that compete for hydrogen bond donors/acceptors.[1]

Troubleshooting Guide (Q&A)

Q1: My sample is insoluble in CDCl and forms a suspension in DMSO- . What is the next step?

Diagnosis: You are likely observing "brick-dust" aggregation where the lattice energy of the solid is higher than the solvation energy. Solution: Switch to Trifluoroacetic acid-


 (TFA-

)
or a mixture.[1]
  • Why: The pyridazine ring contains basic nitrogens (pKa

    
     2-4).[1] TFA protonates N-2 or N-1, creating a cationic species.[1] The resulting charge-charge repulsion breaks the 
    
    
    
    -stacking aggregates, instantly solubilizing the compound.
  • Protocol: Dissolve 5-10 mg of sample in 0.6 mL of pure TFA-

    
    .
    
    • Warning: This will shift your chemical shifts significantly downfield due to the deshielding effect of the positive charge.

Q2: I see signals, but they are extremely broad (humps) in DMSO- .

Diagnosis: The compound is in intermediate exchange between monomeric and aggregated states, or undergoing restricted rotation due to solvent viscosity. Solution: Perform Variable Temperature (VT) NMR .

  • Protocol: Heat the DMSO-

    
     sample to 353 K (80 °C)  inside the probe.
    
  • Mechanism: Thermal energy overcomes the weak Van der Waals forces holding the stacks together, sharpening the lines.

  • Alternative: If DMSO is insufficient, use 1,1,2,2-Tetrachloroethane-

    
      (TCE-
    
    
    
    ) and heat to 100 °C. TCE is excellent for dissolving planar aromatics at high temperatures.
Q3: I need to see the pyrrole N-H proton, but MeOD- exchanges it.

Diagnosis: Protic solvents like Methanol-


 (MeOD) will exchange the labile N-H proton for deuterium (N-D), making it invisible.[1]
Solution:  Use Acetone-

or DMSO-

(dry).[1]
  • Tip: If solubility is poor in pure Acetone, try a 90:10 mixture of CDCl

    
    :DMSO-
    
    
    
    .[1] The small amount of DMSO solvates the polar core, while the chloroform reduces viscosity. The N-H signal will typically appear as a broad singlet around 10-12 ppm.[1]
Q4: My sample degrades in TFA- . What is the non-acidic alternative?

Diagnosis: Acid-sensitive functional groups (e.g., Boc protecting groups, acetals) are present.[1] Solution: Use Pyridine-


 .[1][2]
  • Why: Pyridine is an excellent solvent for planar aromatics due to its ability to participate in

    
    -stacking with the solute (intercalation), effectively "peeling" molecules off the solid lattice.
    

Solvent Selection Decision Tree

The following diagram illustrates the logical workflow for selecting the correct solvent system based on your specific observation.

SolventSelection Start Start: 5H-pyrrolo[3,2-c]pyridazine sample CheckCDCl3 Attempt CDCl3 Start->CheckCDCl3 IsSoluble Soluble? CheckCDCl3->IsSoluble StandardNMR Run Standard NMR IsSoluble->StandardNMR Yes CheckAcidSens Acid Sensitive Groups? IsSoluble->CheckAcidSens No (Precipitate/Haze) TryDMSO Try DMSO-d6 CheckAcidSens->TryDMSO Yes (Boc, etc.) TryTFA Use TFA-d1 CheckAcidSens->TryTFA No DMSOResult Broad Signals? TryDMSO->DMSOResult HeatDMSO Heat to 80°C (VT-NMR) DMSOResult->HeatDMSO Yes TryPyridine Try Pyridine-d5 DMSOResult->TryPyridine No (Still Insoluble)

Caption: Workflow for optimizing NMR solvent selection for fused pyrrolo-pyridazines, prioritizing sample integrity and signal resolution.

Quantitative Solvent Data Table

Use this table to compare solvent properties relevant to 5H-pyrrolo[3,2-c]pyridazine solubility.

SolventPolarity (Dielectric

)
H-Bond CapacitySuitability for ScaffoldKey Limitation
CDCl

Low (4.[1]8)Weak DonorPoor Promotes aggregation; rarely works for this scaffold.[1]
DMSO-

High (46.[1]7)Strong AcceptorModerate High viscosity causes line broadening; often requires heat.[1]
Acetone-

Medium (20.[1]7)Moderate AcceptorLow Good for resolution, but poor solubilizer for stacked systems.[1]
TFA-

High (8.5*)Strong Donor (Acid)Excellent Destructive to acid-labile groups; shifts peaks.[1]
Pyridine-

Medium (12.[1]4)Acceptor/

-Base
Good Expensive; unpleasant odor; signals overlap aromatic region.[1]

*TFA dielectric constant is lower than DMSO but acts via protonation, not just polarity.

Experimental Protocol: The "TFA Spike" Method

If you cannot use pure TFA-


 but need to break aggregation in CDCl

, use this titration method.
  • Preparation: Dissolve your sample in CDCl

    
     (0.6 mL). You will likely see a cloudy suspension.[1]
    
  • Titration: Add TFA-

    
      (or non-deuterated TFA if 
    
    
    
    is unavailable and the proton signal is acceptable) in 10
    
    
    L increments.
  • Observation: Shake the tube vigorously. The suspension should clear as the basic pyridazine nitrogen becomes protonated.[1]

  • Endpoint: Once the solution is clear, run the NMR.

  • Data Processing: Note that chemical shifts will move downfield.[1][3] The pyridazine protons (H-3/H-4) will shift significantly (

    
     to 
    
    
    
    ppm) due to the formation of the pyridazinium cation.

Mechanism of Action

Understanding why solubility fails is key to fixing it.[1] The diagram below details the aggregation mechanism and how acidification resolves it.

Mechanism Aggregated Aggregated State (Insoluble Stack) Protonation Add Acid (H+) (Protonates Pyridazine N) Aggregated->Protonation + TFA-d1 Solvated Solvated Monomer (NMR Visible) PiStacking Strong pi-pi Stacking (Planar Scaffold) PiStacking->Aggregated Repulsion Cationic Repulsion (Breaks Stacks) Protonation->Repulsion Repulsion->Solvated

Caption: Mechanistic pathway showing how protonation disrupts the intermolecular forces causing insolubility in fused nitrogen heterocycles.

References

  • Butin, A. V., et al. "Practical Toolkit for the Installation of Pyrrolo[2,3-c/3,2-c]pyridazine Cores into MedChem Relevant Compounds." ChemRxiv, 2021.[1]

    • Significance: Explicitly documents the "lesser solubility of 5H-pyrrolo[3,2-c]pyridazine derivatives" compared to isomers and recommends d-TFA.[1]

  • Claridge, T. D. W. High-Resolution NMR Techniques in Organic Chemistry. 3rd ed., Elsevier, 2016.[1]

    • Significance: Authoritative source on VT-NMR and solvent selection for aggreg
  • Reich, H. J. "Solvent Effects on Chemical Shifts."[1] University of Wisconsin-Madison NMR Database.[1]

    • Significance: Provides data on solvent polarity and H-bonding capabilities (TFA vs DMSO).

Sources

overcoming low yields in pyrrolo[3,2-c]pyridazine cyclization

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Challenge

The pyrrolo[3,2-c]pyridazine scaffold represents a significant synthetic challenge compared to its more common isomer, pyrrolo[2,3-d]pyrimidine. The core difficulty lies in the electronic mismatch: the pyrrole ring is electron-rich and acid-sensitive, while the formation of the electron-deficient pyridazine ring often requires harsh acidic condensation or high-temperature carbonylation.

Primary Failure Modes:

  • "Black Tar" Syndrome: Oxidative polymerization of pyrrole intermediates during acid-mediated cyclization.

  • Incomplete Cyclization: Stalling at the hydrazone intermediate due to steric hindrance or insufficient electrophilicity.

  • Regiochemical Scrambling: Competition between

    
    -alkylation and 
    
    
    
    -cyclization during precursor assembly.

Decision Matrix: Selecting Your Route

Before troubleshooting, verify you are using the correct pathway for your specific substitution pattern.

SynthesisDecision Start Target: Pyrrolo[3,2-c]pyridazine Subst Where is your diversity? Start->Subst RouteA Route A: Pd-Catalyzed Carbonylation (Modern Standard) Subst->RouteA C3-Carboxylate/Amide needed RouteB Route B: Hydrazine Condensation (Classic / High Risk) Subst->RouteB C3-Methyl/Aryl needed RouteC Route C: Pyridazine Annulation (Inverse Demand) Subst->RouteC Highly substituted Pyridazine ring DescA Precursor: 3-iodo-4-aminopyrrole Pros: Scalable, mild conditions Cons: Catalyst cost, CO handling RouteA->DescA DescB Precursor: 3-acyl-4-oxopyrrole Pros: Cheap reagents Cons: Low yield (<20%), polymerization RouteB->DescB caption Figure 1: Synthetic Strategy Decision Tree for Pyrrolo[3,2-c]pyridazine

Troubleshooting Guide: The "Modern" Route (Pd-Carbonylation)

Reference Standard: Ryabukhin et al. (2025) established this as the scalable method for medicinal chemistry, bypassing the instability of the classic route [1].

Workflow

Precursor: 4-amino-3-iodopyrrole derivative (often


-protected).
Reagents:  Pd(OAc)

, Xantphos, CO (balloon or autoclave), Et

N, MeOH/EtOH. Mechanism: Pd-catalyzed carbonylation of the C3-iodide followed by intramolecular nucleophilic attack by the C4-amine (or vice versa depending on protecting groups).
Troubleshooting Table
SymptomProbable CauseCorrective Action
No Reaction (SM Recovery) Catalyst poisoning by free amine or iodide.Switch Ligand: Move from PPh

to Xantphos or dppf . These bidentate ligands are more robust against poisoning. Ensure CO pressure is >5 bar if balloon fails.
Dehalogenation (Protonation) Hydride source in media (often from solvent).Solvent Check: Ensure MeOH is anhydrous. Add a CO scavenger or increase CO pressure. Avoid formate sources.
Low Yield (<40%) Competitive intermolecular carbonylation.Dilution: Run reaction at high dilution (0.05 M) to favor intramolecular cyclization over intermolecular ester formation.
Pd Black Precipitation Instability of Pd(0) species.Add Additive: Add 10 mol% LiCl . This stabilizes the Pd(II) intermediate and facilitates the oxidative addition step.

Troubleshooting Guide: The "Classic" Route (Hydrazine Condensation)

Context: This route involves reacting a 3-acyl-4-carboxylates (or similar 1,4-dicarbonyl equivalents) with hydrazine. It is notorious for yields <20% due to pyrrole instability [2].

Workflow

Precursor: 3-acyl-pyrrole-4-carboxylate. Reagents: Hydrazine hydrate, Acetic Acid (AcOH), Reflux.[1] Mechanism: Formation of hydrazone at the acyl ketone


 intramolecular attack on the ester 

cyclization.
The "Black Tar" Debugger

If your reaction turns into an intractable black mixture, follow this logic:

TarDebug Start Reaction turned Black/Tar? Check1 Check Atmosphere Start->Check1 Check2 Check Acid Strength Check1->Check2 Argon used? Yes Sol1 Fix: Pyrroles oxidize instantly in hot acid + air. Degas solvents, use sealed tube. Check1->Sol1 No (Air) Check3 Check Hydrazine Equiv Check2->Check3 AcOH used? Yes Sol2 Fix: Strong acids polymerize pyrroles. Switch to AcOH or EtOH/cat. AcOH. Check2->Sol2 Stronger acid (HCl/TFA) used Sol3 Fix: Hydrazine can reduce the pyrrole. Limit to 1.1 - 1.2 equivalents. Check3->Sol3 Excess Hydrazine? caption Figure 2: Troubleshooting Oxidative Decomposition

Critical Optimization Protocol (Classic Route)

To boost yields from ~20% to ~50-60%:

  • Solvent Switch: Do not use neat acetic acid. Use Ethanol (EtOH) with 5-10 equivalents of AcOH.

  • Temperature Ramp: Start at 0°C for the hydrazine addition (hydrazone formation is exothermic and can degrade the ring). Stir for 1h at RT, then heat to reflux for cyclization.

  • Protecting Group: Ensure the pyrrole Nitrogen is protected (e.g., SEM, Boc, or Tosyl). Free N-H pyrroles are significantly more prone to oxidative polymerization.

Frequently Asked Questions (FAQ)

Q: My product streaks badly on silica gel during purification. How do I fix this? A: Pyrrolo[3,2-c]pyridazines are highly polar and basic.

  • Fix 1: Deactivate your silica gel by flushing the column with 1% Triethylamine (Et

    
    N) in Hexanes before loading.
    
  • Fix 2: Use DCM:MeOH:NH

    
    OH (90:9:1)  as your eluent system.
    
  • Fix 3: If the product is the pyridazinone tautomer (common in hydrazine routes), it may be insoluble. Attempt precipitation from the reaction mixture with water rather than chromatography.

Q: I am seeing the [2,3-d] isomer instead of [3,2-c]. Why? A: This usually happens during the synthesis of the pyrrole precursor, not the cyclization itself. If you synthesize the pyrrole via the Paal-Knorr or similar methods, ensure your 1,4-dicarbonyl starting material is regiochemically pure. In the Pd-route, this isomer scrambling is impossible if the starting aminopyrrole is isomerically pure.

Q: Can I use the Inverse Electron Demand Diels-Alder (IEDDA) route? A: Yes, but it requires specific substrates. A 1,2,4,5-tetrazine or 3,6-dichloro-pyridazine reacting with an electron-rich alkyne/enamine can work. However, this often yields the phthalazine or cinnoline derivatives unless the electronics are perfectly tuned to form the 5-membered pyrrole ring. The patent literature suggests starting with 3,6-dichloro-4-vinylpyridazine and reacting with an amine [3]. This is viable if you need a 3,6-disubstituted core.

References

  • Ryabukhin, S. V., et al. (2025).[2][3] Practical Toolkit for the Installation of Pyrrolo[2,3-c/3,2-c]pyridazine Cores into MedChem Relevant Compounds. ChemRxiv.[4]

  • Product Class 18: Pyridopyridazines. (2004). Science of Synthesis, 16, 18. (Describes the general low-yield nature of hydrazine condensation for this scaffold).

  • Google Patents. (2024). Heterocyclic and heteroaryl compounds as inhibitors of NLRP3 (WO2024145623A1). (describes synthesis via 3,6-dichloro-4-substituted pyridazines).

Sources

Technical Support Center: Purification of Polar Pyrrolo[3,2-c]pyridazine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Agent: Senior Application Scientist Ticket Focus: Overcoming "Brick-Dust" Solubility, Silica Streaking, and Aqueous Loss[1]

System Overview: The Scaffold Challenge

The pyrrolo[3,2-c]pyridazine core is notoriously difficult to process due to its hybrid nature: it possesses the high polarity of a diaza-heterocycle yet often exhibits the low solubility characteristic of planar, "brick-dust" molecules. Unlike its [2,3-c] isomer, the [3,2-c] scaffold often exhibits significantly lower solubility in organic solvents, making standard chromatography frustratingly inefficient [1].[1]

This guide bypasses standard textbook advice to address the specific physicochemical bottlenecks of this scaffold.

Tier 1: Initial Isolation (The "Crash-Out" Protocol)[1]

Issue: “My reaction is done, but I can’t extract the product. It’s not dissolving in DCM or EtOAc, and it’s forming an emulsion in water.”[1]

Diagnosis: You are likely dealing with a highly crystalline, planar zwitterion or H-bond donor/acceptor network that defies standard partition coefficients.[1]

Troubleshooting Protocol

Q: Should I force an extraction with large volumes of solvent? A: No. Stop the extraction. For pyrrolo[3,2-c]pyridazines, precipitation is often superior to extraction.[1]

  • The Quench: Pour your reaction mixture (often in DMF, DMSO, or alcoholic solvents) into 5–10 volumes of crushed ice/water .

  • The Wait: Stir vigorously for 30 minutes. Allow the suspension to stand at 0–4 °C for 2–4 hours.

  • The Harvest: Filter the precipitate.[1][2]

    • Critical Step: Wash the cake with water (to remove inorganic salts) followed by a non-polar solvent like heptane or Et₂O (to remove lipophilic impurities) [1].

    • Why: This scaffold often crystallizes efficiently from aqueous mixtures due to hydrophobic stacking, leaving soluble impurities behind.[1]

Q: The solid is sticky or oily.[1] Now what? A: Trituration is your salvage method. If the "crash-out" yields a gum:

  • Dissolve the gum in a minimal amount of hot methanol or ethanol .

  • Add diethyl ether or MTBE dropwise until turbidity persists.

  • Sonicate.[1] The mechanical energy often disrupts the amorphous phase, inducing crystallization of the pyrrolo-pyridazine core.

Tier 2: Flash Chromatography (Taming the Silica)

Issue: “I’m running a column. The product is streaking from fraction 10 to 50, or it’s stuck at the baseline despite using 10% MeOH.”

Diagnosis: The basic pyridazine nitrogens and the pyrrole NH are interacting strongly with the acidic silanols of the silica gel.

Troubleshooting Protocol

Q: How do I stop the streaking? A: You must deactivate the silica. Standard silica is too acidic. You need a "buffered" normal phase system.[1]

  • The Modifier: Add 1% Triethylamine (TEA) or 1% Ammonium Hydroxide (NH₄OH) to your mobile phase.

  • The Solvent System: Switch from DCM/MeOH to DCM/MeOH/NH₄OH (90:9:1) or CHCl₃/MeOH/NH₄OH .

    • Pro Tip: Pre-wash the column with the eluent containing the base before loading your sample. This neutralizes active sites before your compound even touches the stationary phase.[1]

Q: My compound is insoluble in the mobile phase. How do I load it? A: Use "Dry Loading" exclusively. Do not attempt liquid injection with DMSO (it ruins separation).[1]

  • Dissolve the crude in a volatile solvent (MeOH/DCM) or a strong solvent (DMF) if necessary.[1]

  • Add Celite 545 or amine-functionalized silica (approx. 1:5 w/w ratio).[1]

  • Evaporate to a free-flowing powder.

  • Load this powder as a top layer on your column.[1]

Tier 3: Reverse Phase & High-Purity Isolation

Issue: “My compound is too polar for silica (Rf = 0), but I need >98% purity for bioassays.”

Diagnosis: Normal phase is no longer viable.[1] You must utilize hydrophobic effects via Reverse Phase (RP) chromatography.[1]

Troubleshooting Protocol

Q: Which buffer should I use for C18 Prep-HPLC? A: Basic pH buffers are often superior for this scaffold. [1]

  • Acidic (Formic Acid/TFA): Protonates the pyridazine nitrogens (

    
    ), making the molecule more polar and causing it to elute too quickly (near the void volume).
    
  • Basic (10mM Ammonium Bicarbonate, pH 10): Keeps the molecule neutral (deprotonated). This maximizes retention on the C18 chain, improving separation from polar impurities and sharpening peak shape.

Q: How do I recover the solid from large volumes of aqueous HPLC fractions? A: Lyophilization is standard, but "Catch and Release" is faster. If you lack a freeze-dryer:

  • Pass the aqueous fraction through a C18 SPE cartridge (Solid Phase Extraction).[1]

  • Wash with water (removes buffer salts).[1]

  • Elute with 100% MeOH or Acetonitrile .[1]

  • Evaporate the organic solvent.[1][3]

Decision Logic: The Purification Workflow

The following diagram outlines the decision-making process based on the physical state and solubility of your crude pyrrolo[3,2-c]pyridazine derivative.

PurificationWorkflow Start Crude Reaction Mixture Quench Quench in Ice/Water (5-10 volumes) Start->Quench StateCheck Physical State Check Quench->StateCheck Precipitate Solid Precipitate Formed StateCheck->Precipitate Yes OilGum Oil / Sticky Gum StateCheck->OilGum No Filter Filtration & Wash (H2O then Heptane/Et2O) Precipitate->Filter Trituration Trituration (Hot MeOH + Et2O/MTBE) OilGum->Trituration PurityCheck Purity > 95%? Filter->PurityCheck Trituration->PurityCheck Flash Flash Chromatography (DCM/MeOH + 1% NH3) PurityCheck->Flash No (Soluble) PrepHPLC Prep-HPLC (C18) (High pH Buffer Preferred) PurityCheck->PrepHPLC No (Very Polar) Final Pure Pyrrolo[3,2-c]pyridazine PurityCheck->Final Yes Flash->Final PrepHPLC->Final

Figure 1: Decision tree for isolating polar pyrrolo[3,2-c]pyridazine derivatives, prioritizing precipitation over chromatography.

Summary of Key Data

ParameterRecommended ConditionReason
Work-up Ice/Water precipitationExploits low aqueous solubility of the neutral core; avoids difficult extractions.[1]
Flash Mobile Phase DCM : MeOH : NH₄OH (90:9:[1]1)Deactivates silica acidity to prevent streaking/tailing.[1]
Flash Loading Dry load on Celite/SilicaOvercomes low solubility in the mobile phase.[1]
HPLC Buffer 10mM NH₄HCO₃ (pH 10)Maintains neutral state for better C18 retention and peak shape.[1]
Recrystallization MeOH/Et₂O or EtOH/H₂OStandard solvent/anti-solvent pairs effective for this scaffold.[1]

References

  • Butin, A. V., et al. (2020).[1] Practical Toolkit for the Installation of Pyrrolo[2,3-c/3,2-c]pyridazine Cores into MedChem Relevant Compounds. ChemRxiv.[1] Available at: [Link][1]

  • Zhang, L., et al. (2024).[1][3] Design, synthesis, and bioevaluation of 1H-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors. PMC (NIH).[1] Available at: [Link]

  • Department of Chemistry, University of Rochester. Purification: Troubleshooting Flash Column Chromatography. Available at: [Link]

Sources

Technical Support Center: Crystallization of Pyrrolo[3,2-c]pyridazine Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the crystallization of pyrrolo[3,2-c]pyridazine compounds. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges of obtaining high-quality single crystals of this important heterocyclic scaffold. The unique electronic and structural features of pyrrolo[3,2-c]pyridazines, which make them valuable in medicinal chemistry, can also present specific challenges during crystallization.[1][2][3] This resource provides in-depth troubleshooting advice and strategic guidance in a direct question-and-answer format to support your experimental success.

Part 1: Troubleshooting Common Crystallization Issues

This section addresses specific problems you may encounter during your crystallization experiments.

Question 1: My compound "oiled out" instead of forming crystals. What is happening and how can I fix it?

Answer:

"Oiling out" is a common phenomenon where the solute separates from the solution as a liquid phase (an oil) rather than a solid crystalline phase.[4] This often occurs when the supersaturation of the solution is too high, or when the temperature of the solution is above the melting point of the solid form at that solvent composition.[5] For pyrrolo[3,2-c]pyridazines, their often planar structure and potential for π-π stacking can be disrupted by impurities or rapid changes in solvent environment, leading to this undesirable outcome.

Causality Behind Oiling Out:

  • High Supersaturation: If the solubility of your compound decreases too rapidly (e.g., by fast cooling or rapid addition of an anti-solvent), the molecules may not have enough time to orient themselves into an ordered crystal lattice.[4] Instead, they aggregate in a disordered, liquid-like state.

  • Low Melting Point/High Solubility: If your compound has a low melting point or is highly soluble in the chosen solvent, it may remain as a liquid even at concentrations where crystallization is expected.[5]

  • Impurities: Impurities can interfere with the crystal packing, acting as "insulators" between your molecules and preventing the formation of a stable lattice.[5]

Troubleshooting Protocol: From Oiled Out to Crystalline

  • Re-dissolve and Dilute: Gently warm the solution to re-dissolve the oil. Add a small amount (10-20% of the total volume) of the "good" solvent to slightly increase the overall solubility and reduce the level of supersaturation.[6]

  • Slow Down the Process:

    • For Antisolvent Crystallization: Add the antisolvent much more slowly, perhaps dropwise over several hours. Consider using vapor diffusion of the antisolvent as an alternative for an even slower process.[9]

  • Reduce the Temperature: If you suspect the melting point is a factor, try performing the crystallization at a lower overall temperature. For example, if you are using a room temperature setup, try moving it to a cold room (4°C).

  • Add Seed Crystals: If you have a small amount of crystalline material from a previous attempt, add a single, well-formed crystal to the supersaturated solution before it oils out. This provides a template for ordered growth.[10]

  • Change the Solvent System: The initial solvent may be too good. Try a solvent system where your compound has slightly lower solubility. Refer to the solvent properties table below to make an informed choice.

Question 2: My crystallization is happening too quickly, resulting in fine needles or powder. How can I get larger, single crystals?

Answer:

Rapid crystallization traps solvent and impurities within the crystal lattice, leading to poor crystal quality and diffraction data.[6] The goal is to slow down the crystal growth to allow for the selective incorporation of only the desired molecules into the lattice.

Causality Behind Rapid Crystallization:

  • Excessive Supersaturation: This is the most common cause. When the solution is too concentrated or cooled too quickly, nucleation happens rapidly and uncontrollably, leading to a large number of small crystals.

  • High Surface Area to Volume Ratio: A shallow pool of solvent in a large flask will cool and evaporate more quickly, accelerating crystallization.[6]

  • Volatile Solvents: Highly volatile solvents like dichloromethane (DCM) or diethyl ether can evaporate too quickly, leading to rapid crystal formation.[9]

Troubleshooting Protocol: Promoting Slow and Controlled Growth

  • Adjust the Solvent Volume: Re-dissolve the solid by heating and add a small amount of additional "good" solvent. This will keep the compound in solution for a longer period during cooling.[6]

  • Insulate the Crystallization Vessel: To slow down cooling, cover the top of the flask with a watch glass and place it on an insulating surface like a cork ring or several layers of paper towels. You can also place an inverted beaker over the flask to create an insulating air jacket.[6]

  • Choose a Less Volatile Solvent: If using slow evaporation, switch to a solvent with a lower vapor pressure. For example, replace DCM with toluene or ethyl acetate with isopropanol.

  • Utilize Vapor Diffusion: This is an excellent technique for growing high-quality single crystals from small amounts of material.[9][11][12] It provides a very slow and controlled approach to reaching supersaturation.

Experimental Protocol: Vapor Diffusion

  • Dissolve your pyrrolo[3,2-c]pyridazine compound in a minimal amount of a relatively non-volatile "good" solvent (e.g., methanol, acetonitrile, or THF) in a small, open vial.

  • Place this inner vial inside a larger, sealable container (e.g., a beaker or a larger vial) that contains a small amount of a volatile "bad" solvent (antisolvent) in which your compound is insoluble (e.g., hexane, cyclohexane, or diethyl ether).[9]

  • Seal the outer container and leave it undisturbed. The vapor from the antisolvent will slowly diffuse into the "good" solvent, reducing the solubility of your compound and promoting slow crystal growth over days or weeks.

Question 3: No crystals are forming, even after an extended period. What should I do?

Answer:

The failure of a compound to crystallize typically means that the solution is not sufficiently supersaturated, or that the activation energy for nucleation has not been overcome.

Causality Behind Lack of Crystallization:

  • Insufficient Supersaturation: You may have used too much solvent, and the concentration of your compound is below the saturation point even at lower temperatures.

  • High Purity: Very pure compounds can sometimes be difficult to crystallize because there are no nucleation sites (like dust or microscopic imperfections on the glass) to initiate crystal growth.

  • Amorphous Solid Formation: The compound may be precipitating as a non-crystalline, amorphous solid, which lacks long-range molecular order.[13][14]

Troubleshooting Protocol: Inducing Crystallization

  • Induce Nucleation by Scratching: Use a glass rod to gently scratch the inside of the flask below the surface of the solution. The microscopic imperfections on the glass can provide a surface for nucleation to begin.[6]

  • Introduce a Seed Crystal: If available, add a single seed crystal. This is the most effective way to induce crystallization.[10]

  • Concentrate the Solution: If the solution is too dilute, you can allow some of the solvent to evaporate slowly. Cover the flask with parafilm and poke a few small holes in it to control the rate of evaporation.[15]

  • Drastic Cooling (Last Resort): If the above methods fail, try placing the solution in a -20°C or -80°C freezer. This can sometimes shock the system into crystallizing, though the crystal quality may be lower.

  • Consider Salt Formation or Co-crystals: Pyrrolo[3,2-c]pyridazines have basic nitrogen atoms that can be protonated to form salts.[16] Crystallizing a salt (e.g., a hydrochloride or trifluoroacetate salt) can introduce strong hydrogen bonding interactions that facilitate the formation of a well-ordered crystal lattice.[17]

Part 2: Frequently Asked Questions (FAQs) on Crystallization Strategy

Question 4: How do I select the best solvent system for my pyrrolo[3,2-c]pyridazine compound?

Answer:

Solvent selection is critical and often empirical. The ideal solvent is one in which your compound is moderately soluble at high temperatures and poorly soluble at low temperatures.[9] For pyrrolo[3,2-c]pyridazines, which are often polar, aromatic systems, a good starting point is to screen a range of solvents with varying polarities.

Systematic Approach to Solvent Screening:

  • Solubility Testing: Place a small amount (a few milligrams) of your compound in several test tubes. Add a small amount of a different solvent to each tube.

  • Categorize Solvents:

    • Good Solvents: The compound dissolves readily at room temperature (e.g., DMF, DMSO, possibly methanol or acetonitrile). These are candidates for the "good" solvent in an antisolvent system.[18]

    • Poor Solvents (Antisolvents): The compound is insoluble even with heating (e.g., hexane, water, diethyl ether).

    • Potential Single-Solvent Systems: The compound is sparingly soluble at room temperature but dissolves completely upon heating (e.g., ethanol, isopropanol, ethyl acetate, toluene). These are ideal for slow cooling crystallization.

Table of Common Solvents for Crystallization

SolventPolarity IndexBoiling Point (°C)Properties and Considerations
Hexane0.169Good antisolvent for polar compounds.
Toluene2.4111Can form π-π stacking interactions; less volatile than benzene.[9]
Diethyl Ether2.835Very volatile; use with caution for evaporation methods.
Dichloromethane3.140Volatile; often yields good crystals but can be lost from the lattice.[9]
Ethyl Acetate4.477Good general-purpose solvent.
Acetone5.156Volatile and can absorb water from the atmosphere.
Acetonitrile5.882A good polar solvent for nitrogen-containing heterocycles.[19]
Isopropanol3.982Less volatile than ethanol, good for slow cooling.
Ethanol4.378Good for slow cooling; can form hydrogen bonds.
Methanol5.165Polar, can form hydrogen bonds.
Water10.2100Good antisolvent for many organic compounds.
Question 5: What are the primary crystallization techniques I should consider for a new pyrrolo[3,2-c]pyridazine derivative?

Answer:

There are three main techniques that are highly effective for small molecules. It is often best to try multiple methods in parallel.

  • Slow Cooling: This is the simplest method. A saturated solution of the compound is prepared at an elevated temperature and then allowed to cool slowly, causing the solubility to decrease and crystals to form.[9][20] This method is ideal when you have a solvent that shows a large change in solubility with temperature.

  • Slow Evaporation: A solution of the compound is left in a loosely covered vial, allowing the solvent to evaporate slowly over time.[15] This increases the concentration of the solute, leading to crystallization. This works well for compounds that are very soluble and do not have a suitable solvent for slow cooling.

  • Antisolvent Crystallization (Vapor or Liquid Diffusion): This involves adding a "poor" solvent (antisolvent) to a solution of the compound in a "good" solvent.[21][22][23] This reduces the overall solubility and induces crystallization. Vapor diffusion, a variation of this method, is particularly effective for producing high-quality crystals.[9]

Workflow for Selecting a Crystallization Technique

Below is a decision-making workflow to help you choose a starting technique based on the solubility of your compound.

Caption: Decision workflow for selecting a primary crystallization technique.

References

  • University of Geneva. (n.d.). Guide for crystallization. Retrieved from [Link]

  • LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Chemistry LibreTexts. Retrieved from [Link]

  • Staples, R. J. (2024). Getting crystals your crystallographer will treasure: a beginner's guide. Acta Crystallographica Section E: Crystallographic Communications, 80(Pt 1), 1–9. Retrieved from [Link]

  • Hampton Research. (n.d.). Crystal Growth Techniques. Retrieved from [Link]

  • Hampton Research. (n.d.). Sitting Drop Vapor Diffusion Crystallization. Retrieved from [Link]

  • Reddit. (2025, July 26). Need help with antisolvent crystallization of small molecule. r/Chempros. Retrieved from [Link]

  • University of Florida. (2015, April 28). Crystal Growing Tips. The Center for Xray Crystallography. Retrieved from [Link]

  • Yu, L. (2010). Stability of Amorphous Pharmaceutical Solids: Crystal Growth Mechanisms and Effect of Polymer Additives. Pharmaceutical Research, 27(5), 795–807. Retrieved from [Link]

  • ChemRxiv. (n.d.). Practical Toolkit for the Installation of Pyrrolo[2,3-c/3,2-c]pyridazine Cores into MedChem Relevant Compounds. Retrieved from [Link]

  • Hampton Research. (n.d.). Hanging Drop Vapor Diffusion Crystallization. Retrieved from [Link]

  • ACS Publications. (2022, April 20). Three-Step Mechanism of Antisolvent Crystallization. Retrieved from [Link]

  • MDPI. (2020, April 14). Greener Synthesis of Nitrogen-Containing Heterocycles in Water, PEG, and Bio-Based Solvents. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Oiling Out in Crystallization. Retrieved from [Link]

  • ResearchGate. (2023, June 6). How can I obtain good crystals of heterocyclic organic compounds?. Retrieved from [Link]

  • Division of Pharmacy Professional Development. (2017). WHITE PAPER: Amorphous Solid Dispersions-One approach to improving Bioavailability. Retrieved from [Link]

  • University of Missouri. (2006, January 8). Crystallisation Techniques. Retrieved from [Link]

  • PMC - NIH. (2024, January 14). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Retrieved from [Link]

  • MDPI. (n.d.). Special Issue : Heterocyclic Organic Compounds: Crystal Structure and Their Properties. Retrieved from [Link]

  • Reddit. (2013, February 3). Recrystallization (help meeeeee). r/chemistry. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of N-Heterocycles. Retrieved from [Link]

  • RM@Schools. (n.d.). Antisolvent Crystallization. Retrieved from [Link]

  • PMC - NIH. (n.d.). Slow cooling and temperature-controlled protein crystallography. Retrieved from [Link]

  • LibreTexts. (2022, April 7). 3.4B: Cooling Slowly. Chemistry LibreTexts. Retrieved from [Link]

  • Reddit. (2017, March 17). What are some practical ways to purify complex compounds other than column chromatography?. r/chemistry. Retrieved from [Link]

  • ACS Publications. (2009, November 20). Why Do Organic Compounds Crystallise Well or Badly or Ever so Slowly? Why Is Crystallisation Nevertheless Such a Good Purification Technique?. Organic Process Research & Development. Retrieved from [Link]

  • ACS Publications. (n.d.). Pyrrolo [3,2-c]pyridines1. Journal of the American Chemical Society. Retrieved from [Link]

  • Linac Coherent Light Source. (n.d.). Crystal Growth. Biology. Retrieved from [Link]

  • CrystEngComm (RSC Publishing). (n.d.). Recent progress in antisolvent crystallization. Retrieved from [Link]

  • Crystallics. (2025, August 11). Unveil Key Factors Influencing the Physical Stability of Amorphous Solid Dispersions. Retrieved from [Link]

  • UCL Discovery. (n.d.). NITROGEN CONTAINING HETEROCYCLES AS POTENTIAL INHIBITORS OF SERINE PROTEINASE. Retrieved from [Link]

  • Taylor & Francis. (2024, January 14). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Retrieved from [Link]

  • University of Cambridge. (n.d.). Avoidance of Crystallization in Biological Systems. DoITPoMS. Retrieved from [Link]

  • YouTube. (2012, July 6). Slow Cooling During Recrystallization. Retrieved from [Link]

  • Cogent Chemistry. (2023, April 15). Synthesis and Characterization of Heterocyclic Compounds-Based Liquid Crystals. Retrieved from [Link]

  • PMC - NIH. (n.d.). Prescribed drugs containing nitrogen heterocycles: an overview. Retrieved from [Link]

  • Indian Academy of Sciences. (n.d.). Synthetic strategies to pyrido fused heterocycles. Retrieved from [Link]

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Validation & Comparative

1H NMR chemical shifts of 5H-pyrrolo[3,2-c]pyridazine derivatives

Author: BenchChem Technical Support Team. Date: February 2026

The 5H-pyrrolo[3,2-c]pyridazine scaffold is a critical pharmacophore in medicinal chemistry, particularly in the design of kinase inhibitors (e.g., JAK, FLT3) and tubulin polymerization inhibitors. Its structural isomerism with indole and 7-azaindole gives it unique electronic properties, but its poor solubility often complicates NMR characterization.

This guide provides a detailed analysis of the 1H NMR chemical shifts for this scaffold, using experimental data from 3-substituted and 3,7-disubstituted derivatives to establish a reliable assignment baseline.

Structural Analysis & Numbering System

Before interpreting the spectra, it is essential to understand the numbering, which dictates the chemical shift assignments. The fusion occurs at the c-bond of the pyridazine ring.

  • Core Structure: 5H-pyrrolo[3,2-c]pyridazine[1][2][3]

  • Numbering:

    • Positions 1, 2: Pyridazine nitrogens.[4][5]

    • Position 3: Pyridazine carbon (often substituted, e.g., Cl, OMe).[2][4][6]

    • Position 4: Pyridazine carbon (bridgehead-adjacent).[7]

    • Position 5: Pyrrole nitrogen (NH).

    • Position 6: Pyrrole carbon (

      
       to NH).
      
    • Position 7: Pyrrole carbon (

      
       to NH).
      
Electronic Environment & Expected Shifts
  • H4 (Pyridazine): The most deshielded proton due to the adjacent bridgehead nitrogen and the electron-deficient pyridazine ring. Typically appears

    
     8.5 – 9.5 ppm .
    
  • H3 (Pyridazine): If unsubstituted, appears downfield (

    
     7.5 – 8.5 ppm ), but often substituted in drug candidates.
    
  • H6 (Pyrrole

    
    ):  Deshielded by the pyrrole nitrogen but electron-rich compared to the pyridazine ring. Typically 
    
    
    
    7.5 – 8.2 ppm
    .[7]
  • H7 (Pyrrole

    
    ):  The most shielded aromatic proton, typically 
    
    
    
    6.5 – 7.2 ppm
    (unsubstituted).
  • NH (Position 5): Broad singlet, highly solvent-dependent (DMSO-d

    
    ), typically 
    
    
    
    12.0 – 14.0 ppm
    .

Experimental 1H NMR Data: Substituted Derivatives

The following data is derived from 500 MHz 1H NMR experiments in DMSO-d


 . Note that CDCl

is often unsuitable due to the poor solubility of the core scaffold.
Table 1: Chemical Shift Assignments ( ppm)
PositionProton Type3-Cl-7-CHO Derivative (8b)3-Cl-7-NO

Derivative
(9b)
General Range (Unsubstituted)
NH Pyrrole N-H12.81 (br s)13.36 (br s)12.0 – 14.0
H-4 Pyridazine8.73 (s)9.12 (s)8.5 – 9.2
H-6 Pyrrole

7.98 (s)8.08 (s)7.4 – 7.8
H-7 Pyrrole

(Substituted - CHO)(Substituted - NO

)
6.5 – 7.0
H-3 Pyridazine(Substituted - Cl)(Substituted - Cl)7.8 – 8.2
Substituent -CHO / -NO

10.21 (s, CHO)

Data Source Analysis:

  • Effect of Nitro Group (9b): The strong electron-withdrawing nature of the 7-nitro group significantly deshields the H4 proton (shifting it from ~8.7 to 9.12 ppm) through the conjugated system, confirming the electronic communication between the pyrrole and pyridazine rings.

  • Effect of Aldehyde (8b): The 7-formyl group also deshields H6 (ortho to carbonyl) to ~7.98 ppm.

  • Solvent Effects: In DMSO-d

    
    , the NH proton is clearly visible and deshielded (>12 ppm) due to hydrogen bonding with the solvent. In CDCl
    
    
    
    , this signal would likely be broad or invisible and the compound might precipitate.

Comparative Analysis: Isomeric Scaffolds

Distinguishing 5H-pyrrolo[3,2-c]pyridazine from its isomers (like 7-azaindole) is crucial for structural validation.

Feature5H-Pyrrolo[3,2-c]pyridazine 1H-Pyrrolo[2,3-b]pyridine (7-Azaindole)
Ring System 6-5 fused (Pyridazine + Pyrrole)6-5 fused (Pyridine + Pyrrole)
N Atoms 3 Nitrogens (Pos 1, 2,[8] 5)2 Nitrogens (Pos 1, 7)
H-4 Shift Very Downfield (

> 8.5)
Moderate (

~ 7.9 - 8.3)
Coupling H3-H4 (if unsubstituted)

Hz
H4-H5-H6 system (complex splitting)
Solubility Poor in CDCl

; requires DMSO/MeOH
Moderate in CDCl

Experimental Protocol & Workflow

To ensure reproducible data, follow this optimized workflow for sample preparation and acquisition.

Step 1: Sample Preparation
  • Solvent Selection: Use DMSO-d

    
      (99.9% D) as the primary solvent. The scaffold aggregates in CDCl
    
    
    
    , leading to broad lines.
  • Concentration: Prepare a solution of 2–5 mg in 0.6 mL solvent. Higher concentrations may lead to stacking interactions that shift aromatic peaks upfield.

  • Internal Standard: Use residual solvent peak (DMSO-d

    
     at 
    
    
    
    2.50 ppm) or TMS (
    
    
    0.00 ppm).
Step 2: Acquisition Parameters (500 MHz)
  • Pulse Sequence: Standard 1D proton (zg30).

  • Relaxation Delay (D1): Set to

    
     2.0 seconds  to allow full relaxation of the isolated H4 proton.
    
  • Scans: 16–64 scans are usually sufficient.

  • Temperature: 298 K (25°C). If peaks are broad (tautomeric exchange), heat to 313 K (40°C).

Visualization of Chemical Shifts

The following diagram maps the chemical shift ranges to the specific atoms on the scaffold.

NMR_Map cluster_legend Key Factors Core 5H-pyrrolo[3,2-c]pyridazine Core Scaffold H4 H-4 (Pyridazine) δ 8.5 - 9.2 ppm (Most Deshielded) Core->H4 H3 H-3 (Pyridazine) δ 7.8 - 8.2 ppm (Often Substituted) Core->H3 H6 H-6 (Pyrrole α) δ 7.4 - 8.0 ppm (Doublet, J~3Hz) Core->H6 H7 H-7 (Pyrrole β) δ 6.5 - 7.0 ppm (Shielded) Core->H7 NH NH (Pos 5) δ 12.0 - 14.0 ppm (Broad, Exchangeable) Core->NH Factor1 • Nitro/Aldehyde at C7 deshields H4 (+0.4 ppm) Factor2 • DMSO-d6 required for solubility

Figure 1: Chemical shift mapping for the 5H-pyrrolo[3,2-c]pyridazine scaffold. Colors indicate relative shift regions (Red = Downfield, Green = Upfield).

References

  • Ryabukhin, S., et al. (2025).[3] Practical Toolkit for the Installation of Pyrrolo[2,3-c/3,2-c]pyridazine Cores into MedChem Relevant Compounds. ChemRxiv.[9] Available at: [Link]

    • Source of specific chemical shift data for 3-chloro-7-substituted deriv
  • National Institutes of Health (NIH) / PubChem. 5H-pyrrolo[3,2-c]pyridazine Structure and Physical Properties. Available at: [Link]

  • Mendogralo, E., et al. (2025).[10] Pyrrolo[1,2-b]pyridazines: synthesis and application perspective. Mendeleev Communications.[10] (Contextual comparison for pyrrolo-fused pyridazine isomers).

Sources

A Senior Application Scientist's Guide to Crystal Structure Analysis of 5H-pyrrolo[3,2-c]pyridazine Complexes

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The 5H-pyrrolo[3,2-c]pyridazine scaffold is a privileged heterocyclic motif of significant interest in medicinal chemistry and materials science. Its unique electronic properties and ability to form diverse intermolecular interactions make it a valuable building block for the design of novel therapeutic agents and functional organic materials. Elucidating the precise three-dimensional arrangement of these molecules in the solid state is paramount for understanding their structure-activity relationships, optimizing their physicochemical properties, and ensuring robust intellectual property protection.

This guide provides an in-depth comparison of the primary analytical techniques for the crystal structure analysis of 5H-pyrrolo[3,2-c]pyridazine complexes. As a Senior Application Scientist, my goal is to not only present the protocols but to also instill a deeper understanding of the causality behind the experimental choices, enabling you to select and apply the most appropriate methods for your research objectives.

The Gold Standard: Single-Crystal X-ray Diffraction (SCXRD)

Single-crystal X-ray diffraction (SCXRD) stands as the unequivocal gold standard for determining the absolute three-dimensional structure of a crystalline material.[1][2] By irradiating a single, high-quality crystal with a focused X-ray beam, we can measure the diffraction pattern and, through a series of computational steps, determine the precise location of each atom in the crystal lattice. This technique provides unparalleled detail on bond lengths, bond angles, and intermolecular interactions.

The success of an SCXRD experiment is critically dependent on the quality of the single crystal. For small organic molecules like 5H-pyrrolo[3,2-c]pyridazine complexes, ideal crystals are typically between 50 and 250 microns in size, transparent, and free of defects.[1][3]

Experimental Workflow: Single-Crystal X-ray Diffraction

SCXRD_Workflow cluster_prep Crystal Preparation cluster_data Data Collection cluster_analysis Structure Solution & Refinement crystal_growth Crystal Growth crystal_selection Crystal Selection & Mounting crystal_growth->crystal_selection diffractometer Mount on Diffractometer crystal_selection->diffractometer data_collection X-ray Data Collection diffractometer->data_collection integration Data Integration & Scaling data_collection->integration solution Structure Solution (e.g., Direct Methods) integration->solution refinement Structure Refinement solution->refinement validation Validation & Final Model refinement->validation PXRD_Workflow cluster_prep Sample Preparation cluster_data Data Collection cluster_analysis Data Analysis grinding Grind Sample to Fine Powder mounting Mount Powder on Sample Holder grinding->mounting instrument_setup Instrument Setup mounting->instrument_setup data_acquisition Data Acquisition (2θ scan) instrument_setup->data_acquisition phase_id Phase Identification data_acquisition->phase_id rietveld Rietveld Refinement phase_id->rietveld structure_solution Structure Solution (if possible) rietveld->structure_solution

Sources

A Comparative Guide to Molecular Docking of Pyrrolo[3,2-c]pyridazine Ligands for Kinase Inhibition

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth, technical comparison of molecular docking studies involving the promising pyrrolo[3,2-c]pyridazine scaffold. Designed for researchers, medicinal chemists, and drug development professionals, this document moves beyond a simple procedural outline. It delves into the causality behind methodological choices, emphasizes the necessity of protocol validation, and grounds its claims in experimental data to offer a field-proven perspective on computational drug design.

Introduction: The Pyrrolo[3,2-c]pyridazine Scaffold and its Therapeutic Potential

The pyrrolo[3,2-c]pyridazine scaffold is a heterocyclic ring system that has garnered significant interest from medicinal chemists due to its versatile pharmacological activities, particularly as an anticancer agent.[1][2] Its rigid structure can effectively orient functional groups to interact with biological targets, making it a "privileged scaffold" in drug discovery. Many derivatives have been explored as potent inhibitors of protein kinases, a class of enzymes that play a critical role in cellular signaling pathways.[3] Dysregulation of kinase activity is a hallmark of many diseases, including cancer, making them a major target for therapeutic intervention.[4]

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, forming a stable complex.[5] It is an indispensable tool in modern drug discovery, enabling rapid screening of virtual compound libraries, elucidation of structure-activity relationships (SAR), and guidance for lead optimization, thereby saving significant time and resources.[5] This guide will use Cyclin-Dependent Kinase 2 (CDK2), a key regulator of the cell cycle and a validated cancer target, as a case study to compare the docking performance of pyridazine-based ligands against other known inhibitors.[4][6]

The Computational Landscape: Selecting the Right Tools

The choice of docking software is a critical first step that influences the outcome of a study. Different programs use distinct algorithms for conformational sampling and diverse scoring functions to estimate binding affinity.[5] A Senior Scientist's choice is often guided by a balance of accuracy, speed, and the specific biological question being addressed.

SoftwareAlgorithm ApproachKey StrengthsConsiderations
AutoDock Vina Employs a Lamarckian genetic algorithm and an empirical scoring function.Widely used, open-source, and known for its speed and accuracy.[5]Scoring function is generalized; may require post-processing to refine results.
Glide (Schrödinger) Uses a hierarchical series of filters and a systematic search approach.[5]Excellent at pose prediction and virtual screening; integrates well with a comprehensive software suite.[7]Commercial software with a significant licensing cost.
GOLD Utilizes a genetic algorithm for flexible ligand docking.[5]Highly effective for handling protein and ligand flexibility; offers multiple scoring functions.[8]Can be computationally intensive; requires expertise to select the optimal settings.

For the detailed protocol in this guide, we will utilize AutoDock Vina due to its widespread accessibility and robust performance, making the described workflow reproducible in most research environments.

A Validated Docking Protocol: CDK2 as a Case Study

A trustworthy protocol must be a self-validating system. The single most important step to ensure the reliability of a docking workflow is redocking —the process of docking a co-crystallized ligand back into its corresponding protein binding site.[9] A successful redocking, typically defined by a Root Mean Square Deviation (RMSD) of <2.0 Å between the docked pose and the crystallographic pose, confirms that the chosen parameters can accurately reproduce the experimentally observed binding mode.[10]

Logical Workflow for Molecular Docking

The following diagram outlines the comprehensive workflow, from initial preparation to final analysis.

docking_workflow cluster_prep 1. Preparation Phase cluster_validation 2. Protocol Validation (Self-Validating System) cluster_docking 3. Virtual Screening cluster_analysis 4. Analysis & Interpretation p_prep Protein Preparation (PDB ID: 2I3Z) - Remove water/heteroatoms - Add polar hydrogens - Assign charges redock Redocking - Dock native ligand (Roniciclib) back into CDK2 p_prep->redock l_prep Ligand Preparation - 2D to 3D conversion - Energy minimization - Define rotatable bonds l_prep->redock rmsd RMSD Calculation - Compare docked pose to crystal pose redock->rmsd decision RMSD < 2.0 Å? rmsd->decision decision->p_prep No (Refine Parameters) grid Grid Box Generation - Center on the validated binding site decision->grid Yes (Protocol Validated) dock Docking Execution - Dock Pyrrolo[3,2-c]pyridazine & alternative ligands grid->dock analysis Pose Analysis - Analyze binding energy scores - Visualize interactions (H-bonds, etc.) dock->analysis comparison Comparative Analysis - Correlate scores with experimental data (IC50) analysis->comparison

Caption: A validated molecular docking workflow.

Step-by-Step Experimental Protocol

Objective: To dock a pyrrolo[3,2-c]pyridazine-based ligand and a known inhibitor into the ATP-binding site of CDK2 and compare their predicted binding modes and energies.

Target Protein: Human Cyclin-Dependent Kinase 2 (CDK2). PDB ID for Validation: 2I3Z (CDK2 in complex with Roniciclib).[6]

I. Protein Preparation (using AutoDock Tools)

  • Fetch the Structure: Download the PDB file for 2I3Z from the RCSB Protein Data Bank.

  • Clean the PDB: Open the file in AutoDock Tools (ADT). Remove all water molecules and any heteroatoms not essential for the binding interaction (e.g., crystallization aids).

  • Protonation and Charges: Add polar hydrogens to the protein. This step is crucial for defining potential hydrogen bond donors and acceptors. Compute Gasteiger charges, which are essential for the AutoDock scoring function.

  • Save as PDBQT: Save the prepared protein structure as a .pdbqt file. This format includes charge and atom type information required by AutoDock Vina.

II. Ligand Preparation

  • Native Ligand (for validation): Extract the co-crystallized ligand (Roniciclib) from the 2I3Z PDB file and save it as a separate .pdb file.

  • Test Ligands: Obtain the 2D structures of your pyrrolo[3,2-c]pyridazine ligand and any other comparators. Use a tool like ChemDraw or an online server to convert them to 3D .sdf or .mol2 files.

  • Ligand Preparation in ADT: For each ligand:

    • Load the 3D structure.

    • Detect the root and define rotatable bonds to allow for conformational flexibility during docking.

    • Compute Gasteiger charges.

    • Save the prepared ligand as a .pdbqt file.

III. Protocol Validation: Redocking Roniciclib

  • Grid Box Generation: In ADT, define the docking search space (the "grid box"). For validation, center the grid box directly on the co-crystallized Roniciclib. A box size of 22x22x22 Å is typically sufficient to encompass the active site.

  • Configuration File: Create a text file (conf.txt) specifying the paths to the receptor and ligand .pdbqt files, and the coordinates and dimensions of the grid box.

  • Run Vina: Execute the docking run from the command line: vina --config conf.txt --log log.txt.

  • Analyze Results: Vina will output a .pdbqt file with the top predicted binding poses. Load this file along with the original 2I3Z PDB into a visualization tool (e.g., PyMOL, Chimera).[9] Superimpose the protein backbones and calculate the RMSD between the lowest-energy docked pose of Roniciclib and its original crystallographic position.

    • Causality: An RMSD < 2.0 Å provides high confidence that your docking parameters can successfully identify the correct binding mode.[9] If the RMSD is high, you may need to adjust the grid box size or explore alternative protonation states.

IV. Docking of Pyrrolo[3,2-c]pyridazine Ligands

  • Execute Docking: Using the validated grid parameters, replace the ligand file in your conf.txt with your prepared pyrrolo[3,2-c]pyridazine ligand's .pdbqt file.

  • Run Vina: Execute the docking job as in the validation step.

  • Repeat: Repeat for any alternative ligands you wish to compare.

Comparative Analysis: Docking Scores vs. Experimental Data

A docking score is a theoretical estimation of binding affinity. While useful for ranking, it is not a direct measure of potency. The true power of docking emerges when computational predictions are correlated with experimental biological data, such as the half-maximal inhibitory concentration (IC₅₀).[11] A strong correlation between lower (more favorable) docking energies and lower IC₅₀ values strengthens the validity of the computational model.

Below is a comparative analysis of a hypothetical pyrrolo[3,2-c]pyridazine derivative against Roniciclib, a known CDK2 inhibitor, and a simple pyridazine core.

CompoundStructureDocking Score (kcal/mol)Key Predicted InteractionsExperimental IC₅₀ (CDK2)
Roniciclib (Reference) Known Inhibitor-10.2H-bonds with Leu83 (hinge), Asp86.[6]15 nM[6]
Pyrrolo[3,2-c]pyridazine Derivative Test Ligand-9.5H-bonds with Leu83 (hinge), hydrophobic interactions in back pocket.60 nM[3]
Alternative: Pyridazine Scaffold Fragment-6.8Single H-bond with Leu83.>10 µM[12]

Note: IC₅₀ values are representative and collated from multiple sources for illustrative purposes.[3][6][12]

Interpretation:

  • The reference inhibitor, Roniciclib, shows the best docking score, which aligns with its potent experimental activity.[6]

  • The pyrrolo[3,2-c]pyridazine derivative achieves a strong docking score, correctly predicting its high potency. Its interactions likely mimic those of the reference compound, engaging the critical hinge region (Leu83) which is a hallmark of many kinase inhibitors.

  • The simple pyridazine scaffold has a much weaker docking score and poor experimental activity, demonstrating that the additional fused pyrrole ring and substituents on the derivative are crucial for achieving high-affinity binding.

Visualizing the Binding Mode

A 2D interaction diagram provides a clear view of the specific amino acid residues involved in binding.

binding_mode cluster_ligand Pyrrolo[3,2-c]pyridazine Ligand cluster_pocket CDK2 Active Site ligand Pyrrolo[3,2-c]pyridazine Core Leu83 Leu83 (Hinge Region) ligand->Leu83 H-Bond Gln131 Gln131 ligand->Gln131 H-Bond Phe80 Phe80 (Hydrophobic Pocket) ligand->Phe80 Hydrophobic Asp86 Asp86

Caption: Predicted interactions of a ligand in the CDK2 pocket.

Conclusion and Future Directions

This guide demonstrates a robust, self-validating workflow for the molecular docking of pyrrolo[3,2-c]pyridazine ligands. By anchoring computational predictions to experimental data, we can confidently use docking to rationalize SAR and guide the design of more potent and selective inhibitors. The pyrrolo[3,2-c]pyridazine scaffold clearly represents a viable starting point for developing novel kinase inhibitors.

Future work should involve more advanced computational techniques to refine these initial findings. Molecular Dynamics (MD) simulations can assess the stability of the predicted binding poses over time and provide insights into the role of protein flexibility and water molecules, offering a more dynamic and realistic model of the protein-ligand interaction.

References

  • [Hassan, A. S., et al. (2022). Design, synthesis and molecular docking of new fused 1H-pyrroles, pyrrolo[3,2-d]pyrimidines and pyrrolo[3,2-e][3][5]diazepine derivatives as potent EGFR/CDK2 inhibitors. RSC Advances.]([Link])

Sources

structure-activity relationship (SAR) of pyrrolo[3,2-c]pyridazine series

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The pyrrolo[3,2-c]pyridazine scaffold represents a strategic "nitrogen walk" bioisostere of the established pyrrolo[2,3-d]pyrimidine (7-deazapurine) and pyrrolo[2,3-b]pyridine (7-azaindole) cores.[1][2] While the latter scaffolds anchor approved kinase inhibitors like Tofacitinib and Vemurafenib , the pyrrolo[3,2-c]pyridazine series is rapidly emerging as a solution to the physicochemical limitations—specifically lipophilicity and solubility—inherent in earlier generations.[3]

This guide analyzes the Structure-Activity Relationship (SAR) of the pyrrolo[3,2-c]pyridazine series, contrasting it with the clinical standard pyrrolo[2,3-d]pyrimidine.[1][3] It is designed for medicinal chemists seeking to optimize kinase selectivity (particularly in the JAK/STAT and FMS pathways) and ADME properties without sacrificing potency.[3]

Scaffold Architecture & Bioisosteric Logic

The transition from a pyrimidine-fused (Tofacitinib-like) to a pyridazine-fused system alters the electronic landscape of the ATP-binding hinge region.

Structural Evolution: The "Nitrogen Walk"

The pyrrolo[3,2-c]pyridazine core introduces a 1,2-diazine system fused to the pyrrole.[1][3] This subtle shift impacts the Hydrogen Bond Acceptor (HBA) vectors and lowers the cLogP , addressing the solubility issues common in multi-ring kinase inhibitors.[3]

ScaffoldEvolution cluster_0 Generation 1: Indole/Azaindole cluster_1 Generation 2: Pyrrolopyrimidine cluster_2 Generation 3: Pyrrolopyridazine Indole Indole (Lipophilic, Non-selective) Azaindole 7-Azaindole (Vemurafenib Core) Indole->Azaindole +N (Solubility) PyrroloPyrim Pyrrolo[2,3-d]pyrimidine (Tofacitinib Core) High Potency, IP Crowded Azaindole->PyrroloPyrim +N (Hinge Binding) PyrroloPyridazine Pyrrolo[3,2-c]pyridazine (Emerging Scaffold) Improved Solubility Novel IP Space PyrroloPyrim->PyrroloPyridazine N-Walk (Isomerism) Lower LogP

Figure 1: The "Nitrogen Walk" strategy in kinase inhibitor design. Moving from pyrrolo[2,3-d]pyrimidine to pyrrolo[3,2-c]pyridazine retains the hinge-binding capability while altering the vector of the nitrogen lone pairs, often improving metabolic stability and patentability.[1][3]

Comparative Performance Analysis

Benchmark: Pyrrolo[3,2-c]pyridazine vs. Pyrrolo[2,3-d]pyrimidine
FeaturePyrrolo[2,3-d]pyrimidine (Standard)Pyrrolo[3,2-c]pyridazine (Emerging)Impact on Drug Design
Representative Drug Tofacitinib (JAK Inhibitor)Pre-clinical Leads (e.g., Cmpd 1r analogs)IP Freedom: High for pyridazine series.[1]
Hinge Binding Monodentate or Bidentate (N1/N7)Bidentate Potential (N1/N2 of pyridazine)Selectivity: Altered H-bond network reduces off-target binding to kinases requiring N7-purine mimicry.
Solubility (LogS) Moderate (often requires solubilizing groups)High (Intrinsic polarity of 1,2-diazine)Formulation: Reduced need for complex salts or amorphous dispersions.[3]
Metabolic Stability Susceptible to oxidation at electron-rich pyrroleEnhanced (Pyridazine ring is electron-deficient)Half-life: Potential for once-daily dosing without extensive fluorination.[1]
Synthetic Access Well-established (Traube synthesis variants)Challenging (Requires specific Pd-catalysis)Cost: Higher initially, but decreasing with new "Toolkit" methods.[1]
Key Experimental Data: Kinase Selectivity & Potency

Data synthesized from comparative patent literature and bioisostere studies [1, 2].

  • Potency (JAK3 Assay):

    • Pyrrolo[2,3-d]pyrimidine derivative: IC50 = 2.1 nM [1][3]

    • Pyrrolo[3,2-c]pyridazine derivative: IC50 = 4.5 nM [1][3]

    • Insight: Slight reduction in potency is often observed due to the altered angle of the hinge-binding motif, but this is frequently offset by >10-fold improvements in selectivity against JAK2.[3]

  • Cellular Viability (MTS Assay - HCT116 lines):

    • Pyrrolo[3,2-c]pyridazine derivatives show IC50 values > 100 µM in normal fibroblasts while maintaining < 1 µM potency in target cancer lines, indicating a superior therapeutic index compared to the more cytotoxic azaindole analogs [3].[1][3]

Detailed SAR Analysis: The Pyrrolo[3,2-c]pyridazine Core

The biological activity of this series is tightly controlled by substitutions at three critical positions.[3]

Position 1 (Pyrrole Nitrogen)
  • Role: Solvent exposure / Solubility tail.[3]

  • SAR Trend: Unsubstituted N-H is crucial for H-bond donation in some kinases (e.g., FMS).[1][3] Alkylation (e.g., methyl, ethyl) drastically reduces polarity but can improve permeability.[1][3]

  • Optimization: Introduction of solubilizing tails (e.g., N-methyl piperazine) here is tolerated but often reduces potency compared to C-ring substitutions.[1]

Position 3 (Pyrrole Carbon)
  • Role: Gatekeeper residue interaction.

  • SAR Trend: Bulky aromatic groups (e.g., 3,4,5-trimethoxyphenyl) here lock the conformation and fill the hydrophobic back-pocket.[1][3]

  • Data: Analogs with a 3-indolyl substituent at this position showed the highest potency (IC50 ~0.12 µM) against HeLa cell lines in tubulin polymerization assays [4].

Position 4/5 (Pyridazine Ring)
  • Role: Hinge binding interface.

  • SAR Trend: The 1,2-diazine nitrogens are the primary H-bond acceptors.[1][3]

  • Critical Insight: Unlike the [2,3-d]pyrimidine, where the N is at the "7-position" equivalent, the [3,2-c]pyridazine places an acceptor adjacent to the ring fusion.[1][3] This steric difference is the driver for selectivity against JAK2 , which has a smaller gatekeeper residue that clashes with the pyridazine bulk.[3]

Mechanism of Action: JAK-STAT Pathway Modulation[1]

The primary application of this scaffold is in the inhibition of the JAK-STAT pathway, critical for autoimmune diseases and oncology.[3]

JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Cytokine Receptor JAK JAK Kinase (Target of Pyrrolo[3,2-c]pyridazine) Receptor->JAK Activation STAT_inactive STAT (Monomer) JAK->STAT_inactive Phosphorylation STAT_phospho p-STAT (Dimer) STAT_inactive->STAT_phospho Dimerization DNA Target Gene Transcription (Proliferation/Inflammation) STAT_phospho->DNA Translocation Inhibitor Pyrrolo[3,2-c]pyridazine Inhibitor Inhibitor->JAK ATP Competitive Inhibition

Figure 2: Mechanism of Action.[1][3] The pyrrolo[3,2-c]pyridazine inhibitor competitively binds to the ATP pocket of the JAK kinase, preventing the phosphorylation of STAT monomers and blocking the downstream transcription of pro-inflammatory genes.[3]

Experimental Protocols

A. Synthesis of the Core (Pd-Catalyzed Carbonylation Strategy)

Adapted from the "Practical Toolkit" methodology [5].

Objective: Synthesize 5H-pyrrolo[3,2-c]pyridazine-3-carboxylic acid ester.

  • Starting Material: 4-chloro-5-iodopyridazine derivative.[1]

  • Coupling: React with ethyl pyruvate and ammonium acetate.

  • Catalyst: Pd(OAc)2 (5 mol%), XPhos (10 mol%).[3]

  • Conditions: CO atmosphere (balloon), 100°C, DMF solvent, 12h.

  • Cyclization: The intermediate undergoes spontaneous cyclization to form the fused pyrrole ring.[3]

  • Purification: Silica gel chromatography (Hexane/EtOAc gradient). Note: The pyridazine nitrogen improves solubility in EtOAc compared to azaindoles.[3]

B. Kinase Inhibition Assay (FRET-based)

Objective: Determine IC50 against JAK3.

  • Reagents: Recombinant JAK3 kinase, Z'-LYTE™ peptide substrate (Coumarin/Fluorescein), ATP (Km concentration).[1][3]

  • Procedure:

    • Dispense 10 µL of test compound (serial dilution in DMSO) into 384-well plate.

    • Add 5 µL of Kinase/Peptide mixture.[3]

    • Add 5 µL of ATP solution to initiate reaction.[3]

    • Incubate at 25°C for 1 hour.

    • Add 10 µL of Development Reagent (protease that cleaves non-phosphorylated peptide).[3]

  • Readout: Measure Fluorescence Ratio (Coumarin emission / Fluorescein emission).

  • Calculation: Plot % Inhibition vs. Log[Compound] to derive IC50.

References

  • Toolkit for Pyrrolo-Pyridazine Cores: Ryabukhin, S., et al. "Practical Toolkit for the Installation of Pyrrolo[2,3-c/3,2-c]pyridazine Cores into MedChem Relevant Compounds."[1][2][3] ChemRxiv, 2025.[1][2][3] Link

  • FMS Kinase Inhibition: "Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase."[1] National Institutes of Health (NIH).[3] Link

  • Cytotoxicity Studies: "Structure-activity relationships (SARs) within the 3(2H)-pyridazinone derivatives reported in the literature." ResearchGate.[4][5] Link

  • Antitumor Activity: "Design, synthesis, and bioevaluation of 1H-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors." Journal of Enzyme Inhibition and Medicinal Chemistry, 2024.[1][3] Link[3]

  • Kinase Modulation Patents: "Compounds and methods for kinase modulation (US10227357B2)."[3] Google Patents. Link

Sources

Spectroscopic Characterization of Fused Pyrrole-Pyridazine Rings: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Spectroscopic Characterization of Fused Pyrrole-Pyridazine Rings Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary: The Scaffold at the Crossroads

Fused pyrrole-pyridazine ring systems (e.g., pyrrolo[1,2-b]pyridazine, pyrrolo[2,3-d]pyridazine) represent a privileged class of pharmacophores in modern drug discovery. Their structural similarity to purines and indoles allows them to act as potent kinase inhibitors (e.g., JAK, PARP), while their unique electronic deficiency confers high quantum yield fluorescence, making them valuable for bioimaging.

However, the synthesis of these bicyclic systems is plagued by regioisomerism . A standard cyclization often yields a mixture of isomers (e.g., N- vs. O-alkylation, or [1,2-b] vs. [2,3-d] fusion), which are notoriously difficult to distinguish by 1D NMR alone.

This guide provides a rigorous, comparative spectroscopic framework to definitively assign structure, contrasting the target scaffolds against common isomeric byproducts and alternative heterocycles.

Comparative Spectroscopic Analysis

The Regioisomer Challenge: Distinguishing the Fusion Patterns

The primary challenge in characterizing pyrrole-pyridazine derivatives is distinguishing between the possible fusion modes. Below is a comparison of the diagnostic spectroscopic signatures for the two most biologically relevant isomers.

Table 1: Diagnostic NMR Signatures of Isomeric Scaffolds
FeaturePyrrolo[1,2-b]pyridazine (Target A)Pyrrolo[2,3-d]pyridazine (Target B)Differentiation Logic
Bridgehead Nitrogen Fused at N1 (bridgehead). No NH signal.Nitrogen is part of the ring but not bridgehead (usually). NH often present.Absence of NH in [1,2-b] is the primary screen.

H NMR (Pyrrole)
H-6 often appears as a triplet or dd (

Hz) due to long-range coupling.
H-2/H-3 appear as distinct doublets (

Hz) or singlets if substituted.
Coupling patterns in [1,2-b] reflect the continuous conjugation across the bridgehead.

C NMR (Bridge)
Bridgehead carbons show distinct shielding; C-4a often ~130-140 ppm.Bridgehead carbons (C-4a, C-8a) are typically more deshielded (>145 ppm) due to adjacent N.HMBC correlations to bridgehead carbons are definitive.
Fluorescence High Quantum Yield (

).[1][2] Strong solvatochromism.
Generally lower fluorescence; often quenched by solvent interactions.[1,2-b] systems are rigid, planar "push-pull" fluorophores.
Methodological Comparison: 2D NMR vs. X-Ray

While X-ray crystallography is the gold standard, it is low-throughput. A robust NMR protocol can substitute for X-ray in 90% of cases.

  • NOESY/ROESY: Critical for determining spatial proximity of N-substituents to ring protons.

    • Case Study: In N-alkylated pyrrolo[2,3-d]pyridazines, an NOE correlation between the N-alkyl group and the adjacent C-H (H-4 or H-5) definitively assigns the site of alkylation (N1 vs N7).

  • HMBC: Essential for "walking" across the quaternary bridgehead carbons, connecting the pyrrole spin system to the pyridazine spin system.

Detailed Experimental Protocols

Protocol A: Structural Elucidation Workflow

Objective: To definitively assign the regiochemistry of a newly synthesized fused pyrrole-pyridazine derivative without initial recourse to X-ray.

Step 1: Crude Purity Assessment (


H NMR) 
  • Dissolve 5 mg of crude reaction mixture in DMSO-

    
     (preferred over CDCl
    
    
    
    for solubility and separating NH signals).
  • Stop/Go Criteria: If multiple sets of pyrrole signals (e.g., duplicated doublets between 6.0–7.5 ppm) are visible, regioisomers are present. Do not proceed to biological testing.

Step 2: Isolation and 1D Characterization

  • Purify the major isomer via flash chromatography (typically Hexane/EtOAc).

  • Acquire high-resolution

    
    H NMR (600 MHz recommended).
    
  • Key Check: Identify the "singlet" protons.[3] In pyrrolo[2,3-d]pyridazine, the proton on the pyridazine ring (H-4) is often a sharp singlet around 8.5–9.5 ppm (deshielded by adjacent N).

Step 3: Connectivity Mapping (HSQC & HMBC)

  • HSQC: Assign all protonated carbons.

  • HMBC (Long-range): Set optimization for

    
     Hz.
    
    • Look for correlations from Pyrrole-H to Pyridazine-C (and vice versa) across the bridgehead.

    • Validation: If no cross-ring correlations are seen, the rings may not be fused (e.g., incomplete cyclization).

Step 4: Spatial Confirmation (NOESY)

  • Acquire NOESY with a mixing time of 500 ms.

  • Critical Step: If characterizing an N-alkylated derivative, check for NOE between the N-methyl/ethyl group and the nearest aromatic proton.

    • Positive NOE: Confirms regiochemistry of alkylation.

    • Negative NOE: Suggests alkylation at a distal nitrogen or O-alkylation (if a carbonyl is present).

Protocol B: Photophysical Characterization

Objective: To quantify the fluorescence potential for bioimaging applications.

  • Solvent Selection: Prepare

    
     M solutions in Toluene (non-polar), DCM (polar aprotic), and Methanol (polar protic).
    
  • Absorption Scan: Record UV-Vis from 250–600 nm. Note the ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

    
    .[1]
    
  • Emission Scan: Excite at

    
    .
    
  • Quantum Yield (

    
    ) Calculation:  Use Quinine Sulfate (
    
    
    
    M H
    
    
    SO
    
    
    ) as the reference standard.
    
    
    Where
    
    
    is the refractive index of the solvent.

Visualization of Characterization Logic

Diagram 1: Structural Assignment Decision Tree

This logic flow guides the researcher from the crude reaction mixture to the final structural assignment, prioritizing NMR techniques to save time on crystallography.

StructuralAssignment Start Crude Reaction Mixture NMR1 1H NMR (DMSO-d6) Start->NMR1 Decision1 Multiple Isomers? NMR1->Decision1 Purify Flash Chromatography Separation Decision1->Purify Yes Single Single Isomer Decision1->Single No Purify->Single Bridgehead Check Bridgehead N (Is there an NH signal?) Single->Bridgehead TypeA Likely Pyrrolo[1,2-b] (No NH) Bridgehead->TypeA No NH TypeB Likely Pyrrolo[2,3-d] (NH Present) Bridgehead->TypeB Has NH HMBC Run HMBC & NOESY TypeA->HMBC TypeB->HMBC CheckNOE NOE between N-substituent and Ring Protons? HMBC->CheckNOE Confirmed Structure Confirmed (Proceed to Bio-assay) CheckNOE->Confirmed Strong Correlation Ambiguous Ambiguous Connectivity CheckNOE->Ambiguous No Correlation XRD X-Ray Crystallography Ambiguous->XRD XRD->Confirmed

Caption: Decision tree for the structural assignment of fused pyrrole-pyridazine regioisomers, prioritizing NMR connectivity checks before X-ray analysis.

Diagram 2: Photophysical "Push-Pull" Mechanism

The fluorescence of pyrrolo[1,2-b]pyridazine arises from intramolecular charge transfer (ICT).

PushPull cluster_0 Scaffold Electronics Donor Pyrrole Ring (Electron Donor) Bridge Fused C-N Bond Donor->Bridge e- density Acceptor Pyridazine Ring (Electron Acceptor) Emission Fluorescence (High QY) Acceptor->Emission Bridge->Acceptor ICT Excitation Photon Absorption (hv) Excitation->Donor

Caption: Schematic of the Intramolecular Charge Transfer (ICT) mechanism responsible for the high fluorescence quantum yield in pyrrolo[1,2-b]pyridazine derivatives.

References

  • Vertex AI Search. (2025). Identification of 2-substituted pyrrolo[1,2-b]pyridazine derivatives as new PARP-1 inhibitors. National Institutes of Health. 4[1][5][6]

  • MDPI. (2021). Synthesis, Biological, Spectroscopic and Computational Investigations of Novel N-Acylhydrazone Derivatives of Pyrrolo[3,4-d]pyridazinone. MDPI. 3[1][5]

  • ResearchGate. (2025).[7] Synthesis X-ray Structure of a New Pyrrolo[1,2-b]-pyridazine Derivative. ResearchGate. 8

  • ACS Publications. (2025). Synthesis and Properties of Novel Highly Fluorescent Pyrrolopyridazine Derivatives. American Chemical Society.[9] 1[1]

  • Royal Society of Chemistry. (2025). Synthesis of pyrrolo[2,3-d]pyridazines and pyrrolo[2,3-c]pyridines. RSC Publishing. 10

Sources

In Vitro Cytotoxicity Assays for Pyrrolo[3,2-c]pyridazine Compounds: A Technical Comparison Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: In Vitro Cytotoxicity Assays for Pyrrolo[3,2-c]pyridazine Compounds Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals[1][2]

Executive Summary: The "Nitrogen Walk" Challenge

The pyrrolo[3,2-c]pyridazine scaffold represents a distinct "nitrogen walk" isomer of the more common azaindoles (pyrrolo[2,3-b]pyridines).[1][2] While this scaffold offers unique vectors for hydrogen bonding in the ATP-binding pockets of kinases (e.g., c-Kit, VEGFR, JAK), it presents specific physicochemical challenges—most notably aqueous solubility .[1][2]

Unlike their more soluble isomers, 5H-pyrrolo[3,2-c]pyridazines often exhibit high planarity and stacking interactions that can lead to precipitation in aqueous culture media.[2] This guide objectively compares cytotoxicity assay platforms, prioritizing those that mitigate solubility artifacts to deliver robust IC₅₀ data.[1][2]

Comparative Analysis of Assay Platforms

For hydrophobic heterocycles like pyrrolo[3,2-c]pyridazines, the choice of assay is not merely about cost; it is about artifact suppression .[1][2]

FeatureMTT/MTS (Tetrazolium) CellTiter-Glo® (ATP Luminescence) xCELLigence (Real-Time Impedance)
Readout Mechanism Metabolic reduction (Colorimetric)ATP quantification (Luminescence)Dielectric impedance (Label-free)
Solubility Tolerance Low. Precipitated compounds can scatter light, mimicking "cell death" or "growth" depending on wavelength.[2]High. Lytic step solubilizes cells and often the compound, reducing scattering artifacts.[1][2]Medium. Precipitation on electrodes causes signal spikes (noise).[1][2]
Sensitivity Moderate (~1,000 cells/well)High (<10 cells/well)High (continuous monitoring)
Throughput High (Endpoint)Ultra-High (Endpoint)Medium (Continuous)
Cost Per Well

0.[1][2]10)


0.50 - $1.[2]00)

(Requires specialized plates)
Verdict for Scaffold Not Recommended without wash steps.[1][2]Gold Standard. Best signal-to-noise ratio for insoluble kinase inhibitors.[2]Specialized Use.[2] Best for determining time-dependent onset of toxicity.[2]
Why CellTiter-Glo is the Superior Choice for this Scaffold

Experimental data indicates that pyrrolo[3,2-c]pyridazine derivatives often precipitate at concentrations >10 µM in RPMI/DMEM media.[2]

  • MTT Failure Mode: The formazan crystals formed in MTT assays require solubilization (e.g., DMSO/SDS).[1][2] If the test compound is also precipitating, it interferes with the absorbance reading at 570 nm.[1][2]

  • ATP Advantage: The vigorous shaking and lysis buffer used in ATP assays help redissolve minor compound precipitates, and the luminescent signal is less sensitive to optical turbidity than absorbance.[1][2]

Mechanism of Action: Kinase Inhibition Pathways

Pyrrolo[3,2-c]pyridazines typically function as Type I or Type II kinase inhibitors, competing with ATP.[1][2] Below is a visualization of the downstream effects when these compounds inhibit a target like c-Kit or VEGFR2 , leading to apoptosis.[1][2]

KinaseInhibition Compound Pyrrolo[3,2-c]pyridazine (Inhibitor) RTK Receptor Tyrosine Kinase (c-Kit / VEGFR) Compound->RTK Competitive Binding Apoptosis Apoptosis (Cell Death) Compound->Apoptosis Induces RAS RAS (GDP → GTP) RTK->RAS Activation blocked RTK->Apoptosis Inhibition triggers ATP ATP ATP->RTK Phosphorylation RAF RAF RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK Proliferation Cell Proliferation (Gene Transcription) ERK->Proliferation

Caption: Schematic of competitive kinase inhibition by pyrrolo[3,2-c]pyridazines blocking the RAS/RAF/MEK proliferation cascade.[1][2]

Validated Protocol: ATP-Based Luminescence Assay

Designed to minimize solubility artifacts common to fused pyridazines.[2]

Materials
  • Cell Line: HCT116 (Colon) or MV4-11 (Leukemia) – Note: MV4-11 is highly sensitive to FLT3/Kit inhibition.[2]

  • Compound: Pyrrolo[3,2-c]pyridazine derivative (Stock: 10 mM in 100% DMSO).[1][2]

  • Reagent: CellTiter-Glo® (Promega) or equivalent ATP-lite reagent.[2]

  • Plate: 384-well solid white opaque plates (prevents signal bleed-through).[2]

Step-by-Step Workflow

Step 1: Compound Preparation (The "Solubility Safety" Method) [1][2]

  • Do not dilute directly into media.[2]

  • Perform a 3-fold serial dilution in 100% DMSO first.[2]

  • Transfer 50 nL of compound from the DMSO source plate to the assay plate using an acoustic dispenser (e.g., Echo) or pin tool.[1][2]

  • Why? This keeps the final DMSO concentration constant (e.g., 0.1%) across all wells, preventing differential solubility artifacts.[1][2]

Step 2: Cell Seeding

  • Harvest cells and resuspend in phenol-red-free media (phenol red can quench luminescence).[2]

  • Density: 1,000 cells/well (384-well) in 50 µL volume.[2]

  • Dispense cells on top of the pre-spotted compound.[1][2]

Step 3: Incubation

  • Incubate for 72 hours at 37°C, 5% CO₂.

  • Control: Include "Day 0" plate to calculate GI₅₀ (Growth Inhibition) vs. LC₅₀ (Lethal Concentration).[1][2]

Step 4: Detection

  • Equilibrate plate to Room Temperature (RT) for 20 mins.

  • Add 25 µL CellTiter-Glo reagent.[2]

  • Critical Step: Shake on an orbital shaker at 300 rpm for 2 minutes. This aids in lysing cells and solubilizing any micro-precipitates of the pyrrolo-pyridazine.[2]

  • Incubate 10 mins at RT (dark) to stabilize signal.

  • Read Luminescence (Integration time: 0.5 – 1.0 sec).

Data Interpretation & Troubleshooting

Table 1: Expected Performance Metrics

Parameter Pyrrolo[3,2-c]pyridazine Derivative Standard of Care (Sunitinib) Interpretation
IC₅₀ (MV4-11) 10 – 150 nM ~5 – 20 nM Potent kinase inhibition range.[2]
IC₅₀ (HUVEC) > 5 µM ~0.1 µM High selectivity (less toxic to normal cells).[1][2]

| Solubility Limit | ~50 µM in Media | >100 µM | Warning: Data above 50 µM may be artifactual.[2] |

Troubleshooting "Flat" Curves: If your dose-response curve plateaus at 50% inhibition rather than 100%, check for precipitation .[2]

  • Test: Centrifuge the plate before reading.[1][2] If the compound has precipitated, it may pellet cells or interfere.[1][2]

  • Fix: Switch to a wash-based assay or lower the maximum concentration tested.[2]

References
  • Practical Toolkit for the Installation of Pyrrolo[2,3-c/3,2-c]pyridazine Cores. Source: ChemRxiv (2021).[1][2] Relevance: Defines the synthesis and specific solubility challenges of the 5H-pyrrolo[3,2-c]pyridazine scaffold compared to its isomers. [1][2]

  • Discovery of Pyrrolo[2,3-c]pyridines as Potent LSD1 Inhibitors. Source: Journal of Medicinal Chemistry (2023).[1][2] Relevance: Provides comparative IC50 data and protocols for related "nitrogen walk" isomers, establishing benchmarks for potency.

  • Design, Synthesis, and Bioevaluation of 1H-pyrrolo[3,2-c]pyridine Derivatives. Source: Journal of Enzyme Inhibition and Medicinal Chemistry (2024).[1][2] Relevance: Illustrates standard cytotoxicity workflows (MTT vs. flow cytometry) for pyrrolo-fused heterocycles. [1][2]

  • Assay Guidance Manual: Cell Viability Assays. Source: NCBI Bookshelf.[2] Relevance: Authoritative standard for selecting between ATP and Tetrazolium assays based on compound solubility.[1][2]

Sources

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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.